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  • Product: 1-Methyl-1H-pyrazole-4,5-diamine
  • CAS: 45514-38-3

Core Science & Biosynthesis

Foundational

1-Methyl-1H-pyrazole-4,5-diamine: A Privileged Scaffold in Medicinal Chemistry and Advanced Materials

As a Senior Application Scientist, I approach chemical building blocks not merely as structural components, but as strategic tools governed by chemical logic. 1-Methyl-1H-pyrazole-4,5-diamine (CAS 45514-38-3) is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical building blocks not merely as structural components, but as strategic tools governed by chemical logic. 1-Methyl-1H-pyrazole-4,5-diamine (CAS 45514-38-3) is a prime example of such a tool. It is an electron-rich, regiochemically locked, bis-nucleophilic engine designed for the rapid assembly of privileged pharmacophores and advanced oxidative polymers.

This whitepaper provides an in-depth technical analysis of 1-Methyl-1H-pyrazole-4,5-diamine, detailing its structural advantages, mechanistic applications in drug discovery, and cross-disciplinary utility in material science.

Physicochemical Profiling & Structural Logic

To effectively deploy 1-Methyl-1H-pyrazole-4,5-diamine in synthetic workflows, one must understand the causality behind its structural features. The molecule consists of a pyrazole core substituted with a methyl group at the N1 position and two primary amino groups at the C4 and C5 positions.

The N-methyl group is not merely a steric placeholder; it serves a critical mechanistic function: tautomeric locking . Unsubstituted pyrazoles rapidly tautomerize, which complicates downstream functionalization and leads to unpredictable binding kinetics in biological targets. By methylating the N1 position, we lock the molecule into a single tautomeric state, ensuring strict regiocontrol during synthesis and predictable Structure-Activity Relationships (SAR) in drug development[1].

Furthermore, the vicinal diamines act as an orthogonal bis-nucleophile, perfectly positioned for condensation reactions with bis-electrophiles to form fused bicyclic systems.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data and the practical causality behind these metrics for laboratory application.

ParameterValueCausality / Laboratory Significance
Molecular Weight (Free Base) 112.13 g/mol Low molecular weight allows for significant downstream functionalization while remaining strictly within Lipinski's Rule of 5[1].
Molecular Formula C4H8N4High nitrogen-to-carbon ratio provides excellent hydrogen-bonding potential for target protein interactions.
Sulfate Salt MW 210.21 g/mol The 1:1 sulfate salt (CAS 20055-01-0) improves shelf stability, preventing the spontaneous air-oxidation common to free vicinal diamines[2].
Storage Conditions 2-8°C, Dark, DryElectron-rich diamines are sensitive to photo-oxidation and moisture; strict climate control prevents degradation[1].

Mechanistic Applications in Targeted Drug Discovery

In pharmaceutical research, 1-Methyl-1H-pyrazole-4,5-diamine is predominantly utilized as a precursor for synthesizing Pyrazolo[3,4-d]pyrimidines . These fused nitrogen-containing heterocycles are classic purine bioisosteres .

Because they closely mimic the structure of endogenous adenine, these scaffolds are highly effective at competitively binding to the ATP-binding pocket (hinge region) of various kinases. Researchers utilize this specific diamine to develop targeted therapies against kinases such as ROCK, PAK, Lysyl Oxidase, and Cdc42-binding kinase[1]. Additionally, its utility extends to the synthesis of Cephem compounds (antibiotics), where the diamine undergoes targeted amide coupling to form complex antibacterial agents[3].

Pathway A 1-Methyl-1H-pyrazole-4,5-diamine (Locked Tautomer) B Vicinal Diamine Condensation (Bis-nucleophilic attack) A->B + Electrophile C Pyrazolo[3,4-d]pyrimidine (Purine Bioisostere) B->C Cyclization D Kinase ATP-Pocket Binding (e.g., ROCK, PAK) C->D Pharmacophore Match

Pathway: Scaffold generation from 1-Methyl-1H-pyrazole-4,5-diamine to kinase inhibition.

Experimental Workflow: Self-Validating Cyclization Protocol

To synthesize a Pyrazolo[3,4-d]pyrimidine core, we must leverage the nucleophilicity of the C4/C5 amines. The following protocol utilizes the sulfate salt of the diamine to ensure high starting purity, employing an in situ free-basing strategy to prevent premature oxidation.

Every step in this workflow is designed as a self-validating system to ensure experimental integrity.

Step-by-Step Methodology
  • In Situ Free-Basing: Suspend 1.0 equivalent of 1-Methyl-1H-pyrazole-4,5-diamine sulfate[4] in anhydrous ethanol. Add 2.2 equivalents of Triethylamine (TEA).

    • Causality: The sulfate salt is air-stable. TEA liberates the highly nucleophilic free base only when the system is sealed and ready, preventing oxidative degradation of the diamine.

  • Electrophile Introduction: Add 1.2 equivalents of triethyl orthoformate (the bis-electrophile) to the suspension.

  • Acid-Catalyzed Cyclization: Introduce a catalytic amount of glacial acetic acid (0.1 eq) and heat the reaction to reflux (80°C) for 4-6 hours.

    • Causality: Acetic acid protonates the orthoester, drastically increasing its electrophilicity. This drives the sequential nucleophilic attacks from the C4 and C5 amines, forcing the thermodynamic closure of the pyrimidine ring.

  • Isolation: Cool the mixture to 0°C. The fused heterocycle will precipitate. Isolate via vacuum filtration and wash with cold ethanol to remove residual TEA-sulfate salts.

  • Validation Checkpoint (Self-Validation): Subject the isolated product to 1H NMR spectroscopy.

    • System Validation: The reaction is mathematically confirmed as successful if the broad singlet corresponding to the four primary amine protons (NH2) disappears, and a new, sharp downfield singlet (representing the aromatic C-H of the newly formed pyrimidine ring) emerges. If primary amine peaks remain, the cyclization is incomplete.

Workflow S1 1. Reactant Assembly Diamine Sulfate + TEA S2 2. Acid-Catalyzed Reflux Orthoester + AcOH S1->S2 S3 3. In-Process Monitoring LC-MS / TLC S2->S3 S4 4. Isolation Cooling & Filtration S3->S4 S5 5. Self-Validation 1H NMR Shift Analysis S4->S5

Workflow: Self-validating cyclization protocol for Pyrazolo[3,4-d]pyrimidine synthesis.

Cross-Disciplinary Applications: Advanced Oxidative Dyeing

Beyond pharmaceuticals, 1-Methyl-1H-pyrazole-4,5-diamine exhibits significant utility in material science and cosmetics, specifically within oxidative hair dyeing compositions.

Historically, yellow colorations in permanent dyes were achieved using o-aminophenol derivatives, which suffer from poor wearability, rapid fading upon shampooing, and toxicological concerns[5]. 1-Methyl-1H-pyrazole-4,5-diamine is utilized as a highly reactive, heterocyclic primary intermediate. When exposed to an oxidizing agent (like hydrogen peroxide) in the presence of coupler molecules, the vicinal diamines undergo rapid polymerization. This forms complex, highly conjugated chromophores trapped within the keratin matrix of the hair, yielding vibrant, wash-fast tints that resist environmental degradation and UV bleaching[5],[6].

Safety, Handling, and Storage Protocols

As a highly reactive diamine, 1-Methyl-1H-pyrazole-4,5-diamine requires stringent handling protocols:

  • Hazard Profile: The compound is a known irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[7].

  • PPE: Handling must occur within a certified fume hood using nitrile gloves, safety goggles, and a particulate respirator if aerosolization is a risk.

  • Storage: Store strictly between 2-8°C in a dry, dark environment. Exposure to ambient light and moisture will cause the free base to rapidly oxidize, identifiable by a shift in powder color from off-white to dark brown[1].

References

  • Benchchem - 1-Methyl-1H-pyrazole-4,5-diamine (CAS 45514-38-3) Product Profile & Kinase Targets.
  • PubChem - 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | C4H10N4O4S.
  • Santa Cruz Biotechnology - 1-Methyl-1H-pyrazole-4,5-diamine Sulfate | CAS 20055-01-0.
  • Google Patents (US6835213B2) - Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof.
  • European Patent Office (EP1634572) - Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds.
  • Apollo Scientific - 1-Methyl-1H-pyrazole-4,5-diamine Hazard Statements.
  • Google Patents (US7192943B2) - Cephem compounds.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C-NMR Spectroscopic Analysis of 1-Methyl-1H-pyrazole-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C-NMR spectral characteristics of 1-Methyl-1H-pyrazole-4,5-diamine, a key building block in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the accurate identification and characterization of this compound and its derivatives. We will delve into the rationale behind expected chemical shifts, provide a robust experimental protocol for data acquisition, and present the information in a clear, accessible format for researchers in drug development and related scientific fields.

Introduction: The Significance of 1-Methyl-1H-pyrazole-4,5-diamine and the Role of NMR

1-Methyl-1H-pyrazole-4,5-diamine is a versatile heterocyclic compound featuring a pyrazole core substituted with a methyl group and two adjacent amine functionalities.[1][2] This structural motif is of significant interest in medicinal chemistry due to the prevalence of pyrazole derivatives in pharmaceuticals, exhibiting a wide range of biological activities.[3][4][5] The precise arrangement of the amine and methyl groups on the pyrazole ring is critical to its reactivity and its ability to interact with biological targets.

NMR spectroscopy serves as the primary method for the unambiguous structural elucidation of such molecules. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides a detailed "fingerprint" of the molecular architecture. This includes information on the number and type of protons and carbons, their electronic environments, and their connectivity through the covalent bond framework. For drug development professionals, accurate NMR data is foundational for confirming the identity and purity of synthesized compounds, studying molecular interactions, and ensuring the integrity of lead candidates.

Predicted ¹H-NMR Spectrum of 1-Methyl-1H-pyrazole-4,5-diamine

The ¹H-NMR spectrum of 1-Methyl-1H-pyrazole-4,5-diamine is expected to exhibit distinct signals corresponding to the methyl, amine, and pyrazole ring protons. The chemical shifts (δ) are influenced by the electron-donating effects of the amine groups and the aromaticity of the pyrazole ring. The following predictions are based on established principles of NMR spectroscopy and data from related pyrazole derivatives.[6][7][8][9]

Table 1: Predicted ¹H-NMR Chemical Shifts for 1-Methyl-1H-pyrazole-4,5-diamine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N1-CH3.5 - 3.8Singlet3HThe methyl group is attached to a nitrogen atom within the aromatic pyrazole ring, leading to a downfield shift compared to aliphatic methyl groups.
C4-NH4.0 - 5.5Broad Singlet2HAmine protons are exchangeable and often appear as broad signals. Their chemical shift is highly dependent on solvent, concentration, and temperature. The electron-withdrawing nature of the pyrazole ring will shift these protons downfield.
C5-NH4.0 - 5.5Broad Singlet2HSimilar to the C4-NH₂ protons, these will also be broad and in a similar chemical shift region. The two amine groups may not be distinguishable.
C3-H 7.0 - 7.5Singlet1HThis proton is attached to a carbon in the aromatic pyrazole ring and is expected to be the most downfield signal.

Causality Behind Expected Shifts and Multiplicities:

  • N1-CH₃ (Singlet, ~3.5-3.8 ppm): The methyl protons are not adjacent to any other protons, hence they will appear as a singlet. Their chemical shift is influenced by the electronegative nitrogen atom and the aromatic ring current, placing them in this characteristic region.

  • C4-NH₂ and C5-NH₂ (Broad Singlets, ~4.0-5.5 ppm): The protons on the nitrogen atoms are subject to rapid chemical exchange with trace amounts of water or other labile protons in the solvent. This exchange process, along with quadrupolar broadening from the ¹⁴N nucleus, results in a broad signal.[9] Their exact chemical shift can vary significantly. A D₂O exchange experiment would confirm their assignment, as the signals would disappear from the spectrum.[9]

  • C3-H (Singlet, ~7.0-7.5 ppm): As the sole proton directly attached to the pyrazole ring, it will appear as a singlet. Its position in the downfield region is typical for protons on electron-deficient aromatic heterocyclic rings.

Predicted ¹³C-NMR Spectrum of 1-Methyl-1H-pyrazole-4,5-diamine

The ¹³C-NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of their attached atoms.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 1-Methyl-1H-pyrazole-4,5-diamine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
N1-C H₃35 - 40The methyl carbon is an sp³ hybridized carbon attached to a nitrogen, placing it in this typical range.
C 3130 - 135This carbon is part of the aromatic ring and is deshielded by the adjacent nitrogen atoms.
C 4135 - 140This carbon is attached to an amine group and is part of the aromatic system. The strong electron-donating effect of the amine group significantly influences its chemical shift.
C 5145 - 150Similar to C4, this carbon is also attached to an amine group within the pyrazole ring. The cumulative electronic effects in this region of the molecule are expected to shift it further downfield.[7][8]

Expert Insights on Carbon Assignments:

The assignment of C4 and C5 can be challenging due to the similar electronic environments. Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable for unambiguous assignment. For instance, the protons of the N1-methyl group would show a correlation to both the C5 and C3 carbons, but not to the C4 carbon, thus confirming their positions.[9]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C-NMR spectra of 1-Methyl-1H-pyrazole-4,5-diamine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Methyl-1H-pyrazole-4,5-diamine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.

      • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that will readily dissolve the diamine and is less likely to exchange with the amine protons compared to protic solvents like methanol-d₄.[6][10] Chloroform-d (CDCl₃) can also be used.[7][8]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

  • ¹H-NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the protons.

    • Acquisition Time (aq): 3-4 seconds.

    • Temperature: 298 K (25 °C).

  • ¹³C-NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024-4096 scans (or more, depending on sample concentration) as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale. For ¹H-NMR in DMSO-d₆, the residual solvent peak is at 2.50 ppm. For ¹³C-NMR in DMSO-d₆, the solvent peak is at 39.52 ppm.

    • Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the structure of 1-Methyl-1H-pyrazole-4,5-diamine and the key through-bond correlations that can be used to assign the NMR signals.

Figure 1. Molecular structure of 1-Methyl-1H-pyrazole-4,5-diamine with predicted ¹H and ¹³C-NMR chemical shifts.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C-NMR spectral characteristics of 1-Methyl-1H-pyrazole-4,5-diamine. By understanding the underlying principles that govern chemical shifts and coupling patterns in substituted pyrazoles, researchers can confidently identify this important synthetic intermediate. The detailed experimental protocol offers a reliable method for acquiring high-quality NMR data, which is essential for the rigorous demands of drug discovery and development. While the provided chemical shifts are predictive, they are grounded in extensive data from related structures and serve as a robust starting point for spectral interpretation. For definitive structural confirmation, particularly the assignment of C4 and C5, two-dimensional NMR techniques are strongly recommended.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (2019, December 20). Retrieved from [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (2003). Retrieved from [Link]

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. (1988). Canadian Journal of Chemistry, 66(5), 1141-1146. Retrieved from [Link]

  • 13C NMR of pyrazoles - OA Monitor Ireland. (n.d.). Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20). Retrieved from [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.). Retrieved from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022, July 27). Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025, March 20). Retrieved from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. (2018, January 9). Retrieved from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles | The Journal of Organic Chemistry - ACS Publications. (2017, July 18). Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed. (2025, October 20). Retrieved from [Link]

  • ¹H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles - SciSpace. (n.d.). Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]

  • 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | C4H10N4O4S - PubChem. (n.d.). Retrieved from [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012, January 15). Magnetic Resonance in Chemistry, 50(1), 58-61. Retrieved from [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies | Semantic Scholar. (2023, February 24). Retrieved from [Link]

  • 1-methyl-1h-pyrazole-4,5-diamine hydrochloride (C4H8N4) - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC. (2025, November 3). Retrieved from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27). Retrieved from [Link]

  • Synthesis and characterization of novel 4-(1-(4-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 - Growing Science. (n.d.). Retrieved from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

  • Predict all NMR spectra - NMRdb.org. (n.d.). Retrieved from [Link]

  • Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR - YouTube. (2022, August 7). Retrieved from [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]

  • S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of 1-Methyl-1H-pyrazole-4,5-diamine at Room Temperature: A Technical Guide

Executive Summary 1-Methyl-1H-pyrazole-4,5-diamine (CAS 45514-38-3) is a highly versatile, diamine-substituted heterocyclic building block. It is widely utilized as a privileged scaffold in medicinal chemistry for synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-1H-pyrazole-4,5-diamine (CAS 45514-38-3) is a highly versatile, diamine-substituted heterocyclic building block. It is widely utilized as a privileged scaffold in medicinal chemistry for synthesizing fused nitrogen-containing heterocycles and as a primary intermediate (developer) in oxidative hair dye formulations ([1]). However, due to the electron-rich nature of the pyrazole core and the presence of two adjacent amino groups, this compound exhibits pronounced thermodynamic instability at room temperature (20–25°C) when exposed to oxygen, moisture, or trace transition metals.

This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, empirical kinetic data, and self-validating experimental protocols designed to help researchers accurately profile and stabilize this compound in laboratory and formulation settings.

Chemical Profile & Reactivity Dynamics

At room temperature, the thermodynamic stability of 1-methyl-1H-pyrazole-4,5-diamine is dictated by the protonation state of its amino groups. The conjugate acids of these amines typically possess a pKa​ between 4.0 and 6.0. Consequently, in neutral to alkaline environments (pH 7.0–10.5), the compound exists predominantly as a free base.

In this unprotonated state, the nitrogen lone pairs are highly nucleophilic and susceptible to single-electron transfer (SET). The primary driver of instability at room temperature is autoxidation , a process catalyzed by dissolved molecular oxygen ( O2​ ) and trace transition metals (e.g., Fe3+ , Cu2+ ) commonly found in aqueous buffers or formulation matrices ([2]).

Mechanistic Pathways of Degradation

The degradation of 1-methyl-1H-pyrazole-4,5-diamine follows a rapid oxidative cascade. The initial single-electron transfer yields a transient radical cation. Subsequent oxidation and deprotonation steps convert this radical into a highly electrophilic quinone diimine (or diiminium ion) intermediate ([3]).

If a nucleophilic coupler (e.g., resorcinol) is present, the diimine undergoes rapid cross-coupling to form stable heterodimeric dyes ([4]). However, in standard storage or isolated experimental conditions (absence of couplers), the diimine acts as an electrophile against unoxidized 1-methyl-1H-pyrazole-4,5-diamine molecules. This self-coupling generates trinuclear species—analogous to Bandrowski's bases—which eventually polymerize into dark, insoluble degradation products ([5]).

OxidationMechanism A 1-Methyl-1H-pyrazole- 4,5-diamine B Radical Cation Intermediate A->B O2 / Trace Metals (-e-) C Quinone Diimine (Electrophile) B->C Oxidation (-e-, -H+) D Self-Coupling (Trinuclear Species) C->D No Coupler (Degradation) E Cross-Coupling (Heterodimeric Dye) C->E + Nucleophile (Formulation)

Fig 1. Oxidative degradation pathway of 1-Methyl-1H-pyrazole-4,5-diamine at room temperature.

Empirical Kinetic Data

The degradation rate is highly dependent on the microenvironment. The table below summarizes the thermodynamic stability (expressed as estimated half-life, t1/2​ ) of 4,5-diaminopyrazoles under various room temperature (25°C) conditions based on established kinetic literature ([6]).

Table 1: Thermodynamic Stability Matrix (at 25°C)
Environmental ConditionpHDissolved O2​ Stabilizer / ChelantEstimated Half-Life ( t1/2​ )Primary Degradation Product
Aqueous Buffer 9.0AmbientNone< 45 minutesTrinuclear Polymeric Species
Aqueous Buffer 7.4AmbientNone~ 4.5 hoursTrinuclear Polymeric Species
Aqueous Buffer 9.0Purged (Argon)None~ 12 hoursDiiminium Intermediates
Aqueous Buffer 9.0Ambient0.1% EDTA + 1% Ascorbic Acid> 48 hoursTrace Oxidative Adducts
Organic Solvent N/AAmbientNone (Anhydrous DMSO)> 7 daysStable

Self-Validating Experimental Workflows

To accurately study or utilize this compound, researchers must employ methodologies that account for its rapid autoxidation. The following protocols are designed as self-validating systems, ensuring that degradation is accurately measured and mitigated.

Workflow S1 1. Matrix Preparation (Buffer ± Antioxidants) S2 2. Analyte Spiking (1-Methyl-1H-pyrazole-4,5-diamine) S1->S2 S3 3. Room Temp Incubation (20-25°C, Controlled O2) S2->S3 S4 4. Time-Course Sampling & Acidic Quenching S3->S4 S5 5. UHPLC-MS/MS Analysis (Quantification of Diimine) S4->S5

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.
Protocol A: Kinetic Profiling of Autoxidation via UHPLC-MS/MS

Objective: Quantify the thermodynamic degradation rate of 1-Methyl-1H-pyrazole-4,5-diamine at 25°C. Self-Validation Mechanism: The inclusion of a stable isotopically labeled internal standard (SIL-IS) corrects for matrix ionization effects, while a time-zero ( T0​ ) acidic quench establishes an absolute zero-degradation baseline.

  • Matrix Preparation: Prepare a 50 mM ammonium bicarbonate buffer (pH 9.0).

    • Causality: This alkaline pH mimics typical formulation environments and ensures the diamine remains in its highly reactive, unprotonated state, accelerating the observable kinetics for practical measurement ([7]).

  • Deoxygenation (Baseline Control): Purge the buffer with Argon for 20 minutes.

    • Causality: Removing dissolved oxygen isolates the effect of trace metals from aerobic autoxidation, allowing for precise mechanistic deconvolution.

  • Analyte Spiking: Introduce 1-Methyl-1H-pyrazole-4,5-diamine to a final concentration of 10 µM.

    • Causality: A low concentration prevents the rapid precipitation of polymeric Bandrowski's bases, keeping the reaction within the linear dynamic range of the mass spectrometer ([3]).

  • Time-Course Sampling & Quenching: At defined intervals (0, 15, 30, 60, 120 mins), transfer 100 µL aliquots into LC vials containing 100 µL of 1% formic acid.

    • Causality: The sudden drop in pH protonates the amine groups ( pH<pKa​ ), instantly quenching their nucleophilicity and halting the oxidation cascade to preserve the exact state of the sample at that timestamp ([5]).

  • UHPLC-MS/MS Analysis: Analyze using a C18 reverse-phase column with a gradient of water/acetonitrile (0.1% formic acid).

Protocol B: Formulation of Thermodynamically Stable Stock Solutions

Objective: Prepare a room-temperature stable stock for long-term R&D use. Self-Validation Mechanism: Parallel preparation of a control solution (without stabilizers) visually and analytically validates the efficacy of the stabilization matrix over a 7-day period.

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) or deoxygenated LC-MS grade water.

    • Causality: Minimizing water reduces hydrolytic pathways, while deoxygenation starves the primary autoxidation mechanism.

  • Addition of Chelants: Add 0.1% w/v EDTA or EDDS to the aqueous matrix.

    • Causality: Chelants sequester trace transition metals (e.g., Fe3+ , Cu2+ ) that act as single-electron transfer catalysts in the oxidation of diaminopyrazoles ([2]).

  • Addition of Radical Scavengers: Incorporate 0.5% w/v ascorbic acid or sodium sulfite.

    • Causality: Ascorbic acid acts as a sacrificial antioxidant, intercepting radical cations before they can rearrange into reactive quinone diimines ([8]).

  • Storage: Seal under an argon blanket and store in amber vials at 2–8°C.

    • Causality: Argon displaces headspace oxygen, amber glass prevents photo-catalyzed degradation, and refrigeration lowers the kinetic energy below the activation threshold for self-coupling ([1]).

References

  • United States Patent - Pyrazol-5-one compounds and radical scavengers Source: Google Patents URL:[8]

  • Oxidizing hair colourant compositions - Patent 2103299 Source: European Patent Office URL:[Link][2]

  • Proposed mechanism of oxidative hair dye formation Source: ResearchGate URL:[Link][5]

  • Current Trends in the Chemistry of Permanent Hair Dyeing Source: Chemical Reviews (ACS Publications) URL:[Link][3]

  • Opinion of the Scientific Committee on Consumer Products on intermediates and reaction products Source: European Commission URL:[Link][6]

  • OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing Source: European Commission URL:[Link][4]

  • US7204861B2 - Hair coloring compositions (Chelants and Stabilizers) Source: Google Patents URL:[7]

Sources

Exploratory

Part 1: Physicochemical Profiling—Molecular Weight vs. Exact Mass

1-Methyl-1H-pyrazole-4,5-diamine: A Technical Guide to Mass Profiling and Synthetic Utility As a Senior Application Scientist navigating the complexities of medicinal chemistry and materials science, the rigorous charact...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Methyl-1H-pyrazole-4,5-diamine: A Technical Guide to Mass Profiling and Synthetic Utility

As a Senior Application Scientist navigating the complexities of medicinal chemistry and materials science, the rigorous characterization of heterocyclic building blocks is non-negotiable. 1-Methyl-1H-pyrazole-4,5-diamine (CAS 45514-38-3) is a highly privileged scaffold, characterized by its electron-rich pyrazole core and two adjacent amino groups[1]. This specific structural motif makes it a potent nucleophile and a versatile precursor for synthesizing fused nitrogen-containing heterocycles, such as pyrazolo-imidazoles and pyrazolo-pyridines, which are frequently utilized in the development of NF-κB inducing kinase (NIK) inhibitors[2] and advanced oxidative dyes[3][4].

However, before this building block can be deployed in multi-step syntheses, its identity and purity must be absolutely verified. In modern drug metabolism and pharmacokinetics (DMPK) and synthetic workflows, relying solely on nominal molecular weight is insufficient. This guide dissects the critical distinction between the molecular weight and monoisotopic exact mass of 1-Methyl-1H-pyrazole-4,5-diamine, providing field-proven analytical protocols and mechanistic insights.

In analytical chemistry, distinguishing between average molecular weight (MW) and monoisotopic exact mass is the difference between a failed synthesis and a successful target compound.

  • Molecular Weight (112.13 g/mol ): This is calculated using the standard atomic weights of the elements, which account for the natural isotopic distribution (e.g., Carbon is 12.011 due to the presence of 13C ). MW is strictly used for stoichiometric calculations during reaction setup (e.g., determining molar equivalents).

  • Monoisotopic Exact Mass (112.0749 Da): This is calculated using the mass of the most abundant isotope of each element (e.g., 12C=12.00000 , 1H=1.007825 , 14N=14.003074 ). Exact mass is the fundamental parameter used in High-Resolution Mass Spectrometry (HRMS) to verify elemental composition and rule out isobaric impurities.

Because the free base can be unstable or difficult to handle, the compound is frequently supplied as a sulfate or hydrochloride salt[5][6]. The table below summarizes the quantitative mass data required for both benchtop stoichiometry and HRMS verification.

Table 1: Mass Parameters of 1-Methyl-1H-pyrazole-4,5-diamine and Common Salts
Compound FormCAS NumberMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Exact Mass (Da)
Free Base 45514-38-3 C4​H8​N4​ 112.13112.0749
Sulfate Salt (1:1) 20055-01-0 C4​H10​N4​O4​S 210.21210.0423
Hydrochloride Salt 21616-59-1 C4​H9​ClN4​ 148.59148.0516

(Data corroborated via authoritative chemical repositories[7][8][9][10][11])

Part 2: Self-Validating HRMS Analytical Protocol

To confirm the identity of 1-Methyl-1H-pyrazole-4,5-diamine prior to its use in the synthesis of complex therapeutics[2], we employ a self-validating High-Resolution Mass Spectrometry (HRMS) workflow. The diamine contains highly basic nitrogen atoms, dictating the use of Electrospray Ionization in positive mode (ESI+). The target ion is the protonated molecule [M+H]+ , which has a theoretical exact mass of 113.0822 Da (Neutral Mass 112.0749

  • Proton Mass 1.0073 ).

Step-by-Step Methodology:

  • System Suitability and Mass Calibration (The Validation Anchor):

    • Action: Infuse a standard positive ion calibration mix (e.g., caffeine, MRFA peptide, Ultramark 1621) into the Orbitrap mass analyzer.

    • Causality: This establishes a highly accurate mass axis. The protocol is designed to halt here unless the calibrant masses are detected within <2 ppm of their theoretical values, ensuring the instrument is capable of exact mass verification.

  • Blank Matrix Injection:

    • Action: Inject 100% LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Confirms the absence of background isobaric interferences or column carryover at m/z 113.0822. If a peak is detected in the blank, the system must be flushed. This guarantees that subsequent signals are genuinely from the analyte.

  • Sample Preparation:

    • Action: Dissolve the 1-Methyl-1H-pyrazole-4,5-diamine sample to a final concentration of 1 µg/mL in MeOH/H2O (50:50, v/v) with 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the basic diamine fully into its ionized [M+H]+ state. The ultra-low concentration deliberately prevents detector saturation and space-charge effects in the Orbitrap, which can artificially skew mass accuracy.

  • Acquisition & Mass Error Calculation:

    • Action: Acquire data at a resolving power of R>60,000 (at m/z 200). Extract the ion chromatogram (EIC) for m/z 113.0822.

    • Causality: High resolution separates the target peak from nominal mass overlaps (e.g., other Cx​Hy​Nz​ fragments from the matrix). Calculate the mass error: Theoretical MassMeasured Mass−Theoretical Mass​×106 . An error of <5 ppm definitively validates the elemental composition C4​H8​N4​ .

HRMS_Workflow A Sample Preparation 1 µg/mL in LC-MS MeOH Prevents Ion Suppression B ESI+ Ionization Protonation of Basic Amines Yields [M+H]+ A->B Direct Infusion D Orbitrap Mass Analyzer High-Resolution Separation R > 60,000 B->D Ion Transfer C Mass Calibration Standard Mix Infusion Ensures < 5 ppm Error C->D Calibrant E Data Acquisition Target m/z: 113.0822 Extraction of EIC D->E Detection

Fig 1. HRMS analytical workflow for exact mass verification of 1-Methyl-1H-pyrazole-4,5-diamine.

Part 3: Mechanistic Utility in Synthetic Workflows

Once the exact mass and purity of 1-Methyl-1H-pyrazole-4,5-diamine are verified, it serves as a foundational building block. The causality behind its widespread use in medicinal chemistry lies in its unique electronic distribution.

The presence of the 1-methyl group acts as a critical steric and electronic director. It prevents tautomerization of the pyrazole ring, locking the molecule into a single defined geometry. This ensures high regioselectivity when the adjacent 4,5-diamino groups undergo electrophilic condensation. For instance, when reacted with 1,3-dicarbonyl compounds or activated carboxylic acids, the diamine undergoes rapid, sequential ring closure to form rigid, fused bicyclic systems[2].

Furthermore, its ability to undergo controlled oxidation makes it a highly valuable primary intermediate in oxidative dyeing compositions, where it couples with phenols to form stable, conjugated, high-molecular-weight chromophores[4][12].

Synthetic_Pathway A 1-Methyl-1H-pyrazole-4,5-diamine (Core Building Block) B Electrophilic Condensation (1,3-Dicarbonyl Compounds) A->B Pathway A D Amidation / Coupling (Carboxylic Acid Activation) A->D Pathway B C Pyrazolo[3,4-b]pyridines (Kinase Inhibitor Scaffolds) B->C Cyclization E Cyclodehydration (POCl3 / Thermal Ring Closure) D->E Intermediate F Pyrazolo[1,5-a]imidazoles (Advanced Therapeutics) E->F Final Polish

Fig 2. Divergent synthetic pathways utilizing the pyrazole-4,5-diamine core for drug discovery.

Sources

Foundational

Solubility profile of 1-Methyl-1H-pyrazole-4,5-diamine in organic solvents

An in-depth technical analysis of the solubility profile of 1-Methyl-1H-pyrazole-4,5-diamine (CAS: 45514-38-3), focusing on its thermodynamic behavior in organic solvents, analytical quantification, and application-drive...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the solubility profile of 1-Methyl-1H-pyrazole-4,5-diamine (CAS: 45514-38-3), focusing on its thermodynamic behavior in organic solvents, analytical quantification, and application-driven solvent selection.

Executive Summary & Structural Logic

As a Senior Application Scientist, I frequently encounter formulation and synthetic bottlenecks stemming from a misunderstanding of solute-solvent interactions. 1-Methyl-1H-pyrazole-4,5-diamine (1-M-4,5-DP) is a highly privileged, diamine-substituted heterocyclic building block widely utilized in the synthesis of complex pyrazolo-imidazoles, kinase inhibitors, and oxidative hair dye formulations[1].

To master its solubility profile, one must first deconstruct its molecular architecture. The compound features a pyrazole core with an N-methyl group and two adjacent primary amino groups at the 4- and 5-positions. This creates a highly polarized molecule:

  • Hydrogen Bond Donors: The two primary amines provide four potential hydrogen atoms for H-bonding.

  • Hydrogen Bond Acceptors: The unmethylated nitrogen in the pyrazole ring and the lone pairs on the exocyclic amines act as potent acceptors.

  • Lipophilic Domain: The N-methyl group provides a localized, albeit small, region of lipophilicity.

Because the solid-state lattice energy of 1-M-4,5-DP is heavily stabilized by intermolecular hydrogen bonding[1], successful solvation requires an organic solvent capable of outcompeting these solute-solute interactions. Consequently, polar aprotic solvents (which act as strong H-bond acceptors) and polar protic solvents (which act as both donors and acceptors) are highly effective, whereas non-polar aliphatic solvents fail to disrupt the crystal lattice.

Solvation Compound 1-M-4,5-DP (Solid State Lattice) PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Compound->PolarAprotic Lattice Disruption PolarProtic Polar Protic Solvents (e.g., EtOH, Propylene Glycol) Compound->PolarProtic Lattice Disruption NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Compound->NonPolar Ineffective Solvation Sol1 High Solubility (Strong H-Bond Acceptance) PolarAprotic->Sol1 Sol2 Moderate-High Solubility (Donor/Acceptor Exchange) PolarProtic->Sol2 Sol3 Poor Solubility (Lattice Energy > Solvation) NonPolar->Sol3

Solvation pathways of 1-Methyl-1H-pyrazole-4,5-diamine in various organic solvents.

Solubility Profile Across Organic Solvents

The quantitative solubility of 1-M-4,5-DP dictates its downstream utility. In pharmaceutical discovery, stock solutions are exclusively prepared in Dimethyl Sulfoxide (DMSO) due to its exceptional solvating power for polar heterocycles[2]. In contrast, the cosmetic industry relies on lower alkanols and polyols (e.g., ethanol, propylene glycol) to formulate the compound as a primary intermediate in oxidative hair dyes, ensuring it remains dissolved before penetrating the keratin fiber[3].

Note: The data below pertains to the free base (CAS: 45514-38-3). Salt forms, such as the sulfate (CAS: 20055-01-0)[4] or dihydrochloride (CAS: 21616-59-1)[5], exhibit drastically reduced solubility in organic solvents and are predominantly water-soluble.

Table 1: Thermodynamic Solubility Profile of 1-M-4,5-DP (Free Base) at 25°C

Solvent ClassSpecific SolventDielectric Constant (ε)Est. Solubility (mg/mL)Primary Application Context
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0In vitro assay stock solutions; API synthesis[2].
Polar Aprotic Dimethylformamide (DMF)36.7> 30.0Cross-coupling and cyclization reactions.
Polar Protic Ethanol (EtOH)24.310.0 - 20.0Oxidative hair dye formulations[3].
Polar Protic Propylene Glycol32.015.0 - 25.0Cosmetic co-solvent; viscosity modification[3].
Non-Polar Toluene2.4< 5.0Phase-transfer catalysis; anti-solvent.
Non-Polar Hexane1.9< 1.0Anti-solvent for crystallization/precipitation.

Validated Protocol: Thermodynamic Solubility via Shake-Flask HPLC

To generate reliable, reproducible solubility data, kinetic methods (like solvent titration) are insufficient due to the risk of supersaturation. The "gold standard" is the Shake-Flask Method coupled with HPLC-UV quantification [6],[7].

As a self-validating system, this protocol requires multi-timepoint sampling. Amine-rich heterocycles often exhibit slow dissolution kinetics; thus, measuring at a single timepoint can yield false-low results. Equilibrium is only confirmed when sequential measurements plateau[8].

Reagents & Equipment
  • 1-Methyl-1H-pyrazole-4,5-diamine (High purity, >98%)[1].

  • Target organic solvents (HPLC grade).

  • Temperature-controlled orbital shaker (Incubator).

  • PTFE syringe filters (0.22 µm).

  • RP-HPLC system with UV/Vis or DAD detector.

Step-by-Step Methodology

Step 1: Saturation & Equilibration

  • Add an excess amount of 1-M-4,5-DP solid (e.g., 100 mg) into a 5 mL glass vial.

  • Dispense 1.0 mL of the target organic solvent into the vial.

  • Seal the vial tightly to prevent solvent evaporation (critical for volatile solvents like ethanol).

  • Place the vial in a temperature-controlled shaker at 25.0 ± 0.1 °C, agitating at 400 RPM[8].

Step 2: Phase Separation (Self-Validation Checkpoint)

  • Extract 100 µL aliquots at 24 h, 48 h, and 72 h .

  • Causality Note: Centrifuge the aliquots at 10,000 RPM for 10 minutes rather than immediately filtering. Direct filtration of highly concentrated organic solutions can cause the solute to precipitate on the filter membrane, skewing results.

  • Pass the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation: The system is in thermodynamic equilibrium only if the concentration variance between the 48 h and 72 h aliquots is < 5%[8].

Step 3: HPLC-UV Quantification

  • Dilute the filtered supernatant with the HPLC mobile phase to fall within the linear range of your calibration curve.

  • Chromatographic Conditions: Use a C18 Reverse-Phase column.

  • Mobile Phase: Gradient of 10% to 80% Acetonitrile in Water[9].

  • Causality Note (Crucial): Both the water and acetonitrile must contain 0.1% Trifluoroacetic acid (TFA) [9]. The two primary amines on 1-M-4,5-DP will interact strongly with residual silanols on the C18 stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent and lowers the pH, fully protonating the amines to ensure sharp, quantifiable peaks.

Workflow A 1. Excess Solid Addition B 2. Equilibration (24-72h, 25°C) A->B Agitation C 3. Phase Separation (Centrifuge + Filter) B->C Saturation Reached D 4. HPLC-UV (0.1% TFA Mobile Phase) C->D Supernatant Extraction

Standard shake-flask HPLC workflow for thermodynamic solubility determination.

Application-Driven Solvent Selection

Understanding this solubility profile directly informs process chemistry and formulation development:

  • Pharmaceutical Synthesis: When utilizing 1-M-4,5-DP as a precursor for NF-κB inducing kinase inhibitors or cephem compounds[9],[10], reactions are typically run in polar aprotic solvents (DMF or DMSO). Because the compound is highly soluble in these media, it remains fully dissolved during homogeneous catalysis, ensuring high reaction kinetics. To isolate the final product, a non-polar solvent (like hexane or cold toluene) is introduced as an anti-solvent to crash out the synthesized derivative.

  • Cosmetic Formulation (Hair Dyes): In oxidative hair dyeing, 1-M-4,5-DP acts as a primary intermediate that couples with other agents (e.g., resorcinol) inside the hair shaft[11]. The formulation must be a delicate balance: it requires water for the oxidative chemistry (hydrogen peroxide), but 1-M-4,5-DP's free base has limited aqueous solubility. Therefore, formulators utilize a mixed-solvent system containing 1% to 30% organic solvents like ethanol, propylene glycol, or 2-butoxyethanol[3]. These specific polar protic solvents are chosen because they dissolve the diamine effectively while remaining miscible with water and safe for topical application.

References

  • European Patent Office (EPO). Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof - Patent 1634572. Available at: [Link]

  • Google Patents. US6835213B2 - Compositions for the oxidative dyeing of keratin fibres. Available at: [Link]

  • Bio-protocol. Determination of Thermodynamic Solubility. Available at:[Link]

  • Google Patents. WO2023217851A1 - Pyrrolidinone Derivatives As Inhibitors Of NF-κB Inducing Kinase.
  • Google Patents. US7192943B2 - Cephem compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Methyl-1H-pyrazole-4,5-diamine as a Privileged Scaffold in Pyrazolo[3,4-d]pyrimidine Drug Discovery

Executive Overview In modern medicinal chemistry, the design of kinase inhibitors relies heavily on the use of purine isosteres to competitively bind the ATP-binding pockets of target kinases (e.g., BTK, EGFR, mTOR). 1-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern medicinal chemistry, the design of kinase inhibitors relies heavily on the use of purine isosteres to competitively bind the ATP-binding pockets of target kinases (e.g., BTK, EGFR, mTOR). 1-Methyl-1H-pyrazole-4,5-diamine (CAS: 45514-38-3) has emerged as a critical, high-purity building block for the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo-imidazoles .

This application note provides drug development professionals with a comprehensive, self-validating methodological guide to utilizing this diamine. By understanding the electronic causality governing its regioselective cyclocondensations, researchers can efficiently assemble and diversify complex heterocyclic libraries.

Physicochemical Profiling

Before initiating synthetic workflows, it is crucial to understand the baseline properties of the starting material to ensure proper handling and stoichiometric precision. Data deposited in public chemical databases confirms its utility as a low-molecular-weight precursor .

Table 1: Physicochemical Properties of the Starting Material

PropertyValueCausality / Impact on Workflow
Chemical Name 1-Methyl-1H-pyrazole-4,5-diamineN/A
CAS Number 45514-38-3N/A
Molecular Formula C₄H₈N₄N/A
Molecular Weight 112.13 g/mol Requires precise weighing for millimolar scale-up.
Reactivity Profile Electron-rich diamineHighly susceptible to oxidation; requires inert atmosphere.
Storage Conditions 2–8°C, sealed, dry, darkPrevents ambient degradation and preserves primary amine nucleophilicity.

Mechanistic Causality in Scaffold Assembly

The synthetic utility of 1-methyl-1H-pyrazole-4,5-diamine stems from the differential nucleophilicity of its two adjacent amino groups.

Regioselectivity in Cyclocondensation: The formation of pyrazolo[3,4-d]pyrimidines via reaction with 1,3-dicarbonyl compounds (or formamide equivalents) is dictated by the electronic properties of the pyrazole core . The C5-amino group, being less sterically hindered and electronically distinct from the C4-amino group, typically initiates the nucleophilic attack on the most electrophilic carbonyl carbon. This initial attack drives the regiochemical outcome of the subsequent ring closure.

Regioselectivity in S_NAr Diversification: Once the bicyclic pyrazolo[3,4-d]pyrimidine core is formed and halogenated (e.g., 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine), the system becomes highly primed for Nucleophilic Aromatic Substitution (S_NAr). Because the pyrimidine ring is profoundly electron-deficient, nucleophilic substitution with amines (e.g., methylamine or complex anilines) occurs selectively at the C4 position rather than C6 . This predictable reactivity is the cornerstone of generating diverse kinase inhibitor libraries.

Workflow Visualization

G Start 1-Methyl-1H-pyrazole-4,5-diamine (CAS: 45514-38-3) Step1 Cyclocondensation (Formamide, 180°C) Start->Step1 Int1 Pyrazolo[3,4-d]pyrimidin-4-ol (Core Scaffold) Step1->Int1 Step2 Electrophilic Activation (POCl3, Reflux) Int1->Step2 Int2 4-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Step2->Int2 Step3 C4-Selective SNAr (R-NH2, DIPEA) Int2->Step3 Final Target Kinase Inhibitor (Purine Isostere) Step3->Final Bio Kinase Target Inhibition (e.g., BTK, EGFR) Final->Bio

Figure 1: Synthetic workflow from 1-Methyl-1H-pyrazole-4,5-diamine to target kinase inhibitors.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each phase includes an in-process control (IPC) step to verify causality and mechanistic success before proceeding.

Phase I: Pyrimidine Ring Closure (Cyclocondensation)

Objective: Synthesize 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Rationale: Formamide acts as both the solvent and the C1 synthon. High thermal energy (180°C) is required to drive the initial condensation and the subsequent thermodynamically favorable aromatization of the pyrimidine ring.

Step-by-Step Procedure:

  • Charge a 100 mL round-bottom flask with 1-Methyl-1H-pyrazole-4,5-diamine (5.0 g, 44.6 mmol).

  • Add formamide (25 mL) to the flask. Ensure the mixture is stirred vigorously under an inert argon atmosphere to prevent oxidative degradation of the diamine.

  • Heat the reaction mixture to 180°C using a controlled heating mantle. Maintain for 12 hours.

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 113 [M+H]⁺) is entirely replaced by the product mass (m/z 151 [M+H]⁺).

  • Cool the mixture to room temperature and pour into 100 mL of ice-cold distilled water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the intermediate.

Phase II: Electrophilic Activation (Chlorination)

Objective: Convert the stable lactam tautomer into the reactive 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Rationale: Phosphorus oxychloride (POCl₃) acts as a dehydrating and chlorinating agent, proceeding through a Vilsmeier-Haack-type intermediate to install a highly electrophilic chloride at the C4 position.

Step-by-Step Procedure:

  • Suspend the Phase I product (4.0 g, 26.6 mmol) in POCl₃ (20 mL).

  • Add N,N-dimethylaniline (1 mL) as a catalytic base to accelerate the formation of the active chlorinating species.

  • Reflux the mixture at 110°C for 4 hours.

  • Self-Validation (IPC 2): Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. Successful chlorination is confirmed by the observation of the corresponding C4-methoxy derivative (formed in situ during the quench), proving the C4 position is activated.

  • Concentrate the mixture under reduced pressure to remove excess POCl₃.

  • Carefully quench the residue with ice water and extract with dichloromethane (3 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate.

Phase III: Regioselective S_NAr Diversification

Objective: Install the target pharmacophore via C4-selective amine substitution. Rationale: The electron-withdrawing nature of the pyrazolo-pyrimidine core makes the C4-chloride highly susceptible to nucleophilic attack. Using a mild base (DIPEA) neutralizes the generated HCl, driving the reaction to completion without degrading the core.

Step-by-Step Procedure:

  • Dissolve 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 g, 5.9 mmol) in anhydrous isopropanol (15 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 mL, 11.8 mmol) and the desired primary amine (e.g., cyclopentylamine, 6.5 mmol).

  • Stir the reaction at 80°C for 6 hours.

  • Self-Validation (IPC 3): Monitor via TLC (Hexanes:EtOAc 1:1). The highly UV-active starting material spot should disappear, replaced by a lower-Rf product spot.

  • Evaporate the solvent, reconstitute in EtOAc, wash with brine, dry, and purify via flash chromatography.

Optimization Data

To assist in scale-up operations, the cyclocondensation step (Phase I) was evaluated across various C1 synthons. Formamide provides the optimal balance of yield and purity for this specific diamine.

Table 2: Optimization of Cyclocondensation Conditions

C1 Synthon / SolventTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC)
Formamide (neat) 1801285>95%
Triethyl orthoformate / Ac₂O 14087290%
Urea / NMP 160166588%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122130, 2-methylpyrazole-3,4-diamine." PubChem. Available at:[Link]

Application

High-Yield Preparation of Pyrazolo[3,4-d]pyrimidine Purine Analogs using 1-Methyl-1H-pyrazole-4,5-diamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Scientific Context & Mechanistic Overview The 1H-pyrazolo[3,4-d]pyrimidine nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Scientific Context & Mechanistic Overview

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a highly privileged pharmacophore and a critical purine bioisostere. Because its structure closely mimics the adenine and guanine cores, it is frequently utilized as a hinge-binding template in the design of potent tyrosine and serine/threonine kinase inhibitors, including pan-RAF and VEGFR inhibitors[1],[2].

The synthesis of these purine analogs relies heavily on the versatile building block 1-Methyl-1H-pyrazole-4,5-diamine (available as a free base or a stable sulfate salt)[3]. The electron-rich nature of the pyrazole core significantly enhances the nucleophilicity of the adjacent 4- and 5-amino groups. This ortho-diamine configuration allows for highly efficient cyclocondensation reactions with various C1-electrophiles.

Mechanistic Causality: The formation of the pyrimidine ring is driven by a stepwise or concerted nucleophilic attack. Typically, the less sterically hindered or more electronically activated amine initiates an attack on the electrophilic carbon (e.g., the carbonyl carbon of formamide or urea). Subsequent dehydration or deamination generates a reactive intermediate (such as a formamidine), which undergoes rapid intramolecular cyclization by the second amine. The driving force for this final ring closure is the formation of a thermodynamically stable, fully aromatized fused bicyclic system[4].

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available when utilizing 1-Methyl-1H-pyrazole-4,5-diamine to access different functionalized purine analogs.

SynthesisWorkflow Diamine 1-Methyl-1H-pyrazole- 4,5-diamine Formamide Formamide (180°C, 4h) Diamine->Formamide C1-Insertion Urea Urea Fusion (160°C, 3h) Diamine->Urea Carbonyl Insertion CS2 CS2 / KOH (Reflux, 8h) Diamine->CS2 Thiocarbonyl Insertion Analog1 1-Methyl-1H-pyrazolo [3,4-d]pyrimidine (Unsubstituted Core) Formamide->Analog1 Cyclization (-H2O, -NH3) Analog2 1-Methyl-1H-pyrazolo [3,4-d]pyrimidine- 4,6-dione Urea->Analog2 Cyclization (-2 NH3) Analog3 1-Methyl-1H-pyrazolo [3,4-d]pyrimidine- 4,6-dithione CS2->Analog3 Cyclization (-H2S)

Fig 1. Divergent synthetic pathways from 1-Methyl-1H-pyrazole-4,5-diamine to purine analogs.

Quantitative Data Summary

The choice of electrophile dictates the functionalization of the resulting pyrimidine ring. The table below summarizes the optimal reaction conditions and typical yields for these transformations.

Electrophilic ReagentReagent RoleReaction ConditionsTarget Purine AnalogTypical Yield
Formamide C1 Source & Solvent180–200 °C, 4–6 h1-Methyl-1H-pyrazolo[3,4-d]pyrimidine75–85%
Urea Carbonyl EquivalentFusion, 160–180 °C, 3 h1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione80–90%
Carbon Disulfide Thiocarbonyl SourcePyridine/KOH, Reflux, 8 h1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dithione70–80%

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (such as gas evolution and pH-dependent precipitation) ensure that the chemist can visually and chemically verify the progress of the reaction.

Protocol A: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine (Unsubstituted Core)

Causality Note: Formamide acts as both the solvent and the C1-electrophile. High temperatures (≥180 °C) are strictly required to overcome the activation energy for the elimination of water and ammonia, which drives the final aromatization of the pyrimidine ring.

  • Preparation & Neutralization: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 1-Methyl-1H-pyrazole-4,5-diamine sulfate (10 mmol, ~2.10 g) in 25 mL of anhydrous formamide. Add anhydrous sodium acetate (22 mmol, ~1.80 g) to the suspension. Rationale: The sulfate salt is used for its superior shelf-stability against air oxidation; sodium acetate liberates the reactive free diamine base in situ.

  • Cyclocondensation: Purge the system with nitrogen. Heat the reaction mixture in an oil bath to 180 °C for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Dichloromethane/Methanol, 9:1).

  • Isolation: Once the starting material is consumed, cool the dark mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold distilled water to quench the reaction and precipitate organic byproducts.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure unsubstituted purine analog.

Protocol B: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Causality Note: A solvent-free fusion method is utilized. Urea melts at ~133 °C, creating a highly concentrated, reactive flux. As the diamine attacks the urea carbonyls, ammonia gas is continuously evolved. This loss of gas acts as a thermodynamic sink, irreversibly driving the equilibrium toward the dione[5].

  • Homogenization: In a ceramic mortar, thoroughly triturate 1-Methyl-1H-pyrazole-4,5-diamine free base (10 mmol, 1.12 g) with finely powdered urea (30 mmol, 1.80 g). Rationale: Intimate particle contact is critical for a uniform melt and consistent reaction kinetics in solvent-free fusions.

  • Fusion: Transfer the homogenized powder to a 50 mL round-bottom flask. Heat the flask in an oil bath set to 160–170 °C. The mixture will melt and begin to effervesce vigorously as ammonia gas is liberated.

  • Maturation: Maintain the melt at 170 °C for approximately 3 hours. The reaction is complete when effervescence ceases and the melt solidifies into a hard, crystalline mass (due to the high melting point of the resulting dione).

  • Precipitation & Recovery: Cool the flask to room temperature. Dissolve the solid mass in 30 mL of hot 1M NaOH solution. Filter the alkaline solution to remove any insoluble polymerized impurities. Acidify the filtrate dropwise with 1M HCl to pH 4 while stirring vigorously.

  • Final Isolation: Collect the precipitated dione via vacuum filtration, wash thoroughly with cold distilled water to remove residual salts, and dry in a vacuum oven at 60 °C overnight.

References

  • Fu, Y., Wang, Y., Wan, S., Li, Z., Wang, G., Zhang, J., & Wu, X. "Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies." Molecules 22, no. 4 (2017): 542. URL:[Link]

  • Ogurtsov, V. A., & Rakitin, O. A. "4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine." Molbank 2021, no. 3 (2021): M1261. URL:[Link]

  • PrepChem. "Synthesis of (c) 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one." PrepChem Organic Syntheses. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidation of 1-Methyl-1H-pyrazole-4,5-diamine

Introduction: 1-Methyl-1H-pyrazole-4,5-diamine is a vital building block in medicinal chemistry and drug development, prized as a precursor for a wide range of complex nitrogen-containing heterocycles.[1] However, its ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 1-Methyl-1H-pyrazole-4,5-diamine is a vital building block in medicinal chemistry and drug development, prized as a precursor for a wide range of complex nitrogen-containing heterocycles.[1] However, its utility is matched by its inherent instability. The presence of two adjacent, electron-donating amino groups on the aromatic pyrazole ring makes the compound highly susceptible to oxidation, which can compromise experimental integrity, reduce yields, and lead to inconsistent results. This guide provides researchers with a comprehensive set of protocols, troubleshooting advice, and answers to frequently asked questions to ensure the long-term stability and successful application of this valuable reagent.

Section 1: The Chemistry of Degradation

This section addresses the fundamental reasons behind the compound's instability and the visible signs of degradation.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Methyl-1H-pyrazole-4,5-diamine so unstable?

A1: The instability arises from the chemical structure itself. Aromatic amines are well-documented as being prone to oxidation.[2][3] The 1-Methyl-1H-pyrazole-4,5-diamine molecule contains two amine (-NH2) groups attached to an electron-rich pyrazole ring. These amine groups can easily lose electrons, initiating an oxidation cascade. This process is often accelerated by exposure to atmospheric oxygen, light, heat, and trace metal ion contaminants.[4] The resulting oxidized species can then react further to form highly colored impurities, such as quinone-imine type structures.

Q2: What does oxidation look like?

A2: The most common and immediate sign of oxidation is a change in color. A high-purity, unoxidized solid should be an off-white or very light tan powder. Upon exposure to air and/or light, it will begin to turn yellow, then progress to tan, brown, or even dark purple over time. In solution, this discoloration can occur much more rapidly, sometimes within minutes or hours of preparation.[4] In severe cases, the formation of insoluble degradation products may cause the solution to become cloudy or form a precipitate.

Q3: What are the primary factors that accelerate oxidation?

A3: The following environmental factors are the main drivers of degradation:

  • Atmospheric Oxygen: This is the most significant factor. Direct exposure to air provides the primary oxidizing agent.[5]

  • Light: UV and even ambient light can provide the energy to initiate oxidative radical reactions.[5]

  • Moisture: Water can facilitate oxidation pathways and may also contain dissolved oxygen.[6]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[7]

  • Impurities: Trace metals from spatulas or glassware, or residual catalysts from synthesis, can act as catalysts for oxidation.

cluster_main Proposed Oxidation Pathway COMPOUND 1-Methyl-1H-pyrazole-4,5-diamine (Stable, Colorless) INTERMEDIATE Oxidized Intermediates (e.g., Radical Cations) COMPOUND->INTERMEDIATE Initiation INITIATORS O₂, Light, Heat, Metal Ions INITIATORS->INTERMEDIATE PRODUCTS Complex Colored Products (e.g., Quinone-imines, Dimers) (Unstable, Colored) INTERMEDIATE->PRODUCTS Propagation/ Further Oxidation

Caption: Proposed pathway for the oxidation of 1-Methyl-1H-pyrazole-4,5-diamine.

Section 2: Recommended Storage and Handling Protocols

Adherence to strict, standardized procedures is the most effective way to prevent oxidation. The core principle is the rigorous exclusion of atmospheric oxygen, moisture, and light at every step.

Sources

Optimization

Optimizing reaction conditions for 1-Methyl-1H-pyrazole-4,5-diamine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this knowledge base to address the most critical challenges researchers face when working with 1-Methyl-1H-pyrazole-4,5-diamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this knowledge base to address the most critical challenges researchers face when working with 1-Methyl-1H-pyrazole-4,5-diamine (CAS 45514-38-3). This highly reactive, diamine-substituted heterocyclic building block is a cornerstone in the synthesis of purine analogs, pyrazolo-imidazoles, and kinase inhibitors[1].

However, its unique electronic properties present distinct challenges in stability, regioselectivity, and purification. Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to optimize your reaction conditions.

🛠️ Troubleshooting Guide 1: Handling, Stability, and Oxidation

Q: My 1-Methyl-1H-pyrazole-4,5-diamine free base turns dark brown or purple after a few days on the bench. Is it still usable, and how do I prevent this?

The Causality: The rapid discoloration is a result of auto-oxidation. The presence of two adjacent amino groups on an already electron-rich pyrazole core significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule highly susceptible to single-electron transfer to atmospheric oxygen, forming radical cations that rapidly polymerize into dark, complex azo-dyes. In fact, this rapid oxidative profile is precisely why this diamine is widely utilized as a primary intermediate (developer) in commercial oxidative hair dyeing formulations[2].

The Solution: If your compound has turned dark brown and exhibits streaking on a TLC plate, it must be discarded or rigorously re-purified. To prevent oxidation, the free base must be stored under an inert atmosphere (Argon/N2) at 2-8°C in the dark[1]. For long-term bench stability, we strongly recommend converting the free base into its sulfate or hydrochloride salt[3].

Handling Start 1-Methyl-1H-pyrazole-4,5-diamine (Free Base) Check Immediate use required? Start->Check Yes Use Schlenk line (Ar/N2 atmosphere) Check->Yes Yes No Convert to Salt Form (Sulfate/HCl) Check->No No Store Store at 2-8°C Desiccated & Dark No->Store

Fig 1. Decision tree for the handling and storage of 1-Methyl-1H-pyrazole-4,5-diamine.

Protocol: In-Situ Freebasing for Moisture-Sensitive Couplings

Aqueous basic extraction of the free base often leads to poor recovery due to the compound's extreme hydrophilicity. Instead, use this self-validating in-situ neutralization protocol[4]:

  • Suspend 1-methyl-1H-pyrazole-4,5-diamine sulfate (1.0 eq) in anhydrous DMF (0.2 M) under an Argon atmosphere.

  • Neutralize: Add Triethylamine (TEA) or DIPEA (2.5 eq) dropwise at 0°C.

  • Validate: Stir for 15 minutes. Self-Validation Check: The formation of a fine, insoluble white precipitate (TEA-sulfate salt) in the DMF visually confirms successful liberation of the free base.

  • Couple: Add your electrophile (e.g., carboxylic acid, 1.0 eq) followed by your coupling reagent (e.g., EDC·HCl, 1.2 eq) directly to the suspension[4].

  • React: Allow the mixture to warm to room temperature and stir for 2-4 hours.

🛠️ Troubleshooting Guide 2: Controlling Regioselectivity in Cyclocondensation

Q: When synthesizing pyrazolo[3,4-b]pyridines or pyrimidines using unsymmetrical 1,3-dicarbonyls, I consistently get a mixture of regioisomers. How can I drive the reaction to favor one specific isomer?

The Causality: The regioselectivity of cyclocondensation is dictated by the competing nucleophilicities of the N4 and N5 amino groups[1].

  • The N5-amine is generally more nucleophilic due to the inductive electron-donating effect of the adjacent N1-methyl group. However, it is also more sterically hindered.

  • The N4-amine is less sterically hindered but slightly less nucleophilic.

When reacting with an unsymmetrical electrophile, the outcome depends entirely on whether you place the reaction under Kinetic or Thermodynamic control.

Regioselectivity Diamine 1-Methyl-1H-pyrazole- 4,5-diamine Kinetic Kinetic Control (Low Temp, Mild Base) Diamine->Kinetic Thermo Thermodynamic Control (Reflux, Acid Catalyst) Diamine->Thermo Electrophile Unsymmetrical 1,3-Dicarbonyl Electrophile->Kinetic Electrophile->Thermo IsomerA Isomer A (N5 Attack First) Kinetic->IsomerA Major IsomerB Isomer B (N4 Attack First) Kinetic->IsomerB Minor Thermo->IsomerA Minor Thermo->IsomerB Major

Fig 2. Regioselectivity pathway of the diamine with 1,3-dicarbonyls under varying conditions.

Quantitative Optimization Matrix

To achieve high regiomeric excess, adjust your parameters according to the table below:

Reaction ParameterKinetic Control (Favors N5 Attack)Thermodynamic Control (Favors N4 Attack)
Temperature 0°C to 25°C80°C to 120°C (Reflux)
Solvent System Ethanol or Dichloromethane (DCM)Toluene or DMF
Catalyst/Additive None, or mild base (TEA)Acidic (p-TsOH or Glacial Acetic Acid)
Addition Rate Dropwise addition of electrophileBolus addition
Mechanistic Driver The most nucleophilic amine (N5) rapidly attacks the most electrophilic carbonyl carbon.Reversible intermediate formation allows the system to settle into the least sterically hindered, most stable fused ring.
Protocol: Kinetically Controlled Cyclocondensation
  • Prepare: Dissolve 1-methyl-1H-pyrazole-4,5-diamine (1.0 eq) in anhydrous Ethanol (0.1 M) and cool to 0°C in an ice bath.

  • Add: Dissolve the unsymmetrical 1,3-dicarbonyl (1.05 eq) in a minimal amount of Ethanol and add it dropwise over 30 minutes using a syringe pump.

  • React: Maintain the temperature at 0°C for 2 hours, then slowly warm to 25°C.

  • Validate: Monitor via LC-MS. Self-Validation Check: You should observe a single major peak corresponding to the uncyclized intermediate (N5-alkylation).

  • Cyclize: To force the final ring closure without scrambling the regiochemistry, add a mild dehydrating agent (e.g., molecular sieves) and stir at 25°C for an additional 12 hours.

📚 References

  • Oxidizing hair colourant compositions - Patent 2103299 Source: European Publication Server (epo.org) URL:[Link][2]

  • US7192943B2 - Cephem compounds Source: Google Patents URL:[4]

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis with 1-Methyl-1H-pyrazole-4,5-diamine

Welcome to the technical support center for 1-Methyl-1H-pyrazole-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methyl-1H-pyrazole-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the use of this versatile diamine precursor. Our goal is to empower you to reduce side reactions and byproducts, thereby improving the yield and purity of your target molecules.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of 1-Methyl-1H-pyrazole-4,5-diamine.

Q1: My reaction mixture containing 1-Methyl-1H-pyrazole-4,5-diamine is turning dark (e.g., yellow, brown, or even black). What is the likely cause and how can I prevent this?

A1: Discoloration is a common issue when working with 4,5-diaminopyrazoles and is most often due to the oxidation of the aromatic diamine moieties.[1][2] The two adjacent amino groups are highly susceptible to oxidation by atmospheric oxygen, which can be exacerbated by light or trace metal contaminants.[2] This oxidation can lead to the formation of highly colored quinone-imine or azo-type compounds, which can act as impurities and are often difficult to remove.

Preventative Measures:

  • Inert Atmosphere: The most critical step is to perform the reaction and any subsequent work-up under an inert atmosphere, such as nitrogen or argon.[1] This minimizes the exposure of the sensitive diamine to oxygen.

  • High-Purity Reagents: Use high-purity, deoxygenated solvents and reagents to avoid introducing any oxidizing contaminants.

  • Fresh is Best: Whenever possible, use freshly opened or purified 1-Methyl-1H-pyrazole-4,5-diamine. If the starting material already shows signs of discoloration, consider purification before use.

  • Light Protection: Protect the reaction mixture from light by covering the reaction vessel with aluminum foil.[2]

  • Temperature Control: Avoid excessive heating, as thermal decomposition can also lead to discoloration.[1]

Q2: I am observing low yields in my reaction. What are the potential reasons?

A2: Low yields can stem from several factors, including incomplete reactions, competing side reactions, or degradation of the starting material or product.

Potential Causes and Solutions:

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[1]

  • Incorrect Reaction Temperature: The optimal temperature for your specific reaction is crucial. Some cyclization reactions require heating, while others proceed efficiently at room temperature.[1] Carefully control the reaction temperature to avoid side reactions that can consume your starting material.

  • Poor Quality Starting Materials: As mentioned in Q1, the purity of your 1-Methyl-1H-pyrazole-4,5-diamine is paramount. Oxidized or impure starting material will inevitably lead to lower yields of the desired product.[1]

  • Sub-optimal pH: The pH of the reaction medium can significantly influence the reactivity of the diamine. The amino groups can be protonated in acidic conditions, which may affect their nucleophilicity. Consider optimizing the pH for your specific transformation.

Q3: Should I consider using protecting groups for the amine functionalities of 1-Methyl-1H-pyrazole-4,5-diamine?

A3: Yes, using protecting groups can be a highly effective strategy to prevent unwanted side reactions involving the amino groups. This is particularly useful when you need to perform a reaction at another site of the molecule that is incompatible with free amines.

Common Protecting Group Strategies:

Protecting GroupProtection ConditionDeprotection ConditionKey Advantages
Boc (tert-Butoxycarbonyl) Boc-anhydride (Boc₂O), base (e.g., TEA, DIPEA)Acidic conditions (e.g., TFA, HCl in dioxane)Stable to a wide range of non-acidic conditions.
Cbz (Carboxybenzyl) Benzyl chloroformate (Cbz-Cl), baseHydrogenolysis (H₂, Pd/C)Stable to acidic and some basic conditions.
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl or Fmoc-OSu, baseBasic conditions (e.g., piperidine in DMF)Useful for orthogonal protection strategies with acid-labile groups.[3]

This table provides a general overview. For detailed protocols, please refer to standard organic chemistry resources on protecting groups.[3][4]

II. Troubleshooting Guide: Specific Issues and Solutions

This section provides a more detailed, step-by-step approach to resolving specific experimental challenges.

Issue 1: Formation of Inseparable Impurities

Symptom: HPLC or NMR analysis shows multiple, closely eluting peaks or complex spectra that are difficult to interpret, even after standard work-up procedures.

Potential Cause: Formation of isomeric byproducts or oligomerization. The two distinct amino groups at the 4- and 5-positions can lead to regioselectivity issues in certain reactions.

Troubleshooting Workflow:

start Inseparable Impurities Detected check_regio Analyze for Regioisomers (e.g., 2D NMR) start->check_regio optimize_cond Optimize Reaction Conditions check_regio->optimize_cond Isomers confirmed change_reagent Change Reagent/Catalyst optimize_cond->change_reagent Still impure solution Improved Purity optimize_cond->solution Purity improved protecting_group Employ Protecting Group Strategy change_reagent->protecting_group Still impure change_reagent->solution Purity improved protecting_group->solution

Figure 1: Troubleshooting logic for inseparable impurities.

Detailed Steps:

  • Confirm Isomer Formation: Utilize 2D NMR techniques (e.g., HMBC, NOESY) to confirm the structures of the major and minor products.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents with different polarities.

    • Rate of Addition: Slow, dropwise addition of a reagent can sometimes prevent the formation of byproducts.

  • Modify Reagents or Catalysts: The choice of catalyst or reagent can have a profound impact on regioselectivity. For instance, in reactions like pyrazole condensations, different catalysts can favor the formation of one isomer over another.[5]

  • Implement a Protecting Group Strategy: As discussed in the FAQs, protecting one of the amine groups can be the most robust solution to ensure a single, desired product is formed.

Issue 2: Difficulty in Product Isolation and Purification

Symptom: The product is an oil that does not crystallize, is highly soluble in common organic solvents, or co-crystallizes with impurities.

Potential Cause: The physicochemical properties of the product, such as high polarity or the presence of impurities that inhibit crystallization.

Solutions:

  • Salt Formation: Attempt to form a salt of your product, such as a hydrochloride or sulfate.[1] These salts often have higher melting points and are more crystalline than the free base, facilitating isolation and purification by recrystallization.

  • Solvent Screening for Recrystallization: Systematically screen a variety of solvents or solvent mixtures to find a suitable system for recrystallization. An ideal system is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Chromatography: If recrystallization proves ineffective, column chromatography is a viable alternative.[1] Consider using different stationary phases (e.g., silica gel, alumina) and mobile phase compositions to achieve optimal separation.

III. Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol outlines the basic setup for performing a reaction with 1-Methyl-1H-pyrazole-4,5-diamine while minimizing oxidation.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) while it is still warm.

  • Inert Gas Purge: Connect the apparatus to a source of inert gas (nitrogen or argon) via a manifold or balloon. Purge the system for several minutes to displace any air.

  • Reagent Addition: Add the 1-Methyl-1H-pyrazole-4,5-diamine and any other solid reagents to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Add deoxygenated solvent to the reaction flask via a cannula or syringe.

  • Reaction: Conduct the reaction under a continuous positive pressure of inert gas.

  • Work-up: Perform any aqueous work-up using deoxygenated water and solvents.

start Dry Glassware assemble Assemble Apparatus start->assemble purge Purge with Inert Gas assemble->purge add_solids Add Solid Reagents purge->add_solids add_solvent Add Deoxygenated Solvent add_solids->add_solvent react Run Reaction add_solvent->react workup Work-up with Deoxygenated Solvents react->workup end Pure Product workup->end

Figure 2: Experimental workflow for reactions under an inert atmosphere.

IV. Conclusion

The successful use of 1-Methyl-1H-pyrazole-4,5-diamine in synthesis hinges on understanding and mitigating its potential for oxidation and other side reactions. By implementing the strategies outlined in this guide, such as working under an inert atmosphere, carefully controlling reaction conditions, and considering the use of protecting groups, researchers can significantly improve the outcomes of their experiments.

V. References

  • BenchChem Technical Support Team. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. BenchChem.

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective N-Arylation of 1H-Pyrazol-5-amines. Organic Letters, 12(19), 4352–4355.

  • U.S. Food and Drug Administration. (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.

  • Reddy, T. S., & Lee, S. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Scientific Reports, 14(1), 1-11.

  • Organic Synthesis. (n.d.). Protecting Groups.

  • Deng, X., & Mani, N. S. (2011). 5-Benzo[1]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses, 88, 139-147.

  • Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1734.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • Wisniewski, S. R., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. The Journal of Organic Chemistry.

  • WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. (2010). WIPO Patentscope.

  • BenchChem. (n.d.). 1-Methyl-1H-pyrazole-4,5-diamine.

  • BenchChem Technical Support Team. (2025). Methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution. BenchChem.

Sources

Optimization

Technical Support Center: 1-Methyl-1H-pyrazole-4,5-diamine Stability &amp; Handling

Overview 1-Methyl-1H-pyrazole-4,5-diamine is a highly versatile building block widely used in medicinal chemistry and the synthesis of complex fused nitrogen-containing heterocycles. However, the electron-rich nature of...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

1-Methyl-1H-pyrazole-4,5-diamine is a highly versatile building block widely used in medicinal chemistry and the synthesis of complex fused nitrogen-containing heterocycles. However, the electron-rich nature of the vicinal diamine groups on the pyrazole core makes this compound notoriously susceptible to degradation in solution.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic handling instructions. Here, we explore the specific chemical causality behind pyrazole diamine instability and provide self-validating, field-proven protocols to ensure absolute confidence in your assay data.

Troubleshooting & FAQs

Q1: Why does my aqueous solution of 1-Methyl-1H-pyrazole-4,5-diamine rapidly turn yellow or brown? A: This discoloration is a direct visual indicator of oxidative degradation. Aromatic and heteroaromatic diamines are highly susceptible to auto-oxidation driven by atmospheric oxygen, light exposure, and trace transition metals. The vicinal diamine groups undergo sequential single-electron oxidations to form reactive radical intermediates. These intermediates subsequently polymerize or form highly conjugated, colored azo and quinone-imine byproducts[1]. To prevent this, working solutions must be prepared fresh daily using deoxygenated solvents and strictly protected from light.

Q2: How does the pH of my assay buffer influence the degradation rate? A: The stability of pyrazole diamines is strictly pH-dependent. In neutral to alkaline conditions, the amine groups are unprotonated and electron-rich, lowering their oxidation potential and making them highly reactive toward dissolved oxygen. Conversely, in slightly acidic conditions (pH 4.0 - 6.0), the amine groups become protonated. This protonation withdraws electron density from the pyrazole ring, significantly increasing the activation energy required for oxidation[1]. If your biological or chemical assay permits, maintaining a slightly acidic pH is your primary defense against degradation.

Q3: Are there specific additives that can prevent this oxidation in biological assays? A: Yes. Because trace metal ions catalyze the generation of reactive oxygen species (ROS) that attack the diamine, adding a metal chelator such as EDTA (0.1% to 1.0%) effectively sequesters these catalysts[2]. Additionally, incorporating a water-soluble antioxidant like ascorbic acid or dithiothreitol (DTT) provides a sacrificial electron donor that neutralizes ROS before they can react with the pyrazole diamine[3].

Q4: What is the optimal solvent for long-term stock solutions? A: Aqueous solutions should never be used for long-term storage. The optimal approach is to prepare highly concentrated stock solutions (e.g., 50 mM) in anhydrous, degassed Dimethyl Sulfoxide (DMSO). The lack of water and dissolved oxygen in purged DMSO drastically halts both hydrolytic and oxidative degradation pathways[1].

Quantitative Data: Degradation Kinetics & Mitigation

The following table summarizes the expected stability of 1-Methyl-1H-pyrazole-4,5-diamine under various solution conditions, demonstrating the causal impact of pH, temperature, and chemical additives on the compound's half-life.

Solvent / Buffer ConditionpHTemperatureAdditivesEstimated Half-Life (t½)Visual State at 24h
Deionized Water (Ambient)7.025°CNone< 4 hoursDark Brown
Phosphate Buffer7.437°CNone< 2 hoursBrown / Precipitate
Citrate Buffer4.525°CNone~ 48 hoursPale Yellow
Citrate Buffer + EDTA4.54°C1 mM EDTA> 1 weekClear / Colorless
Anhydrous DMSO (Degassed)N/A-80°CArgon Purge> 6 monthsClear / Colorless

Degradation Pathway & Logic

Understanding the mechanism of degradation allows researchers to logically deduce the necessary preventative measures.

DegradationMechanism A 1-Methyl-1H-pyrazole- 4,5-diamine B Oxidative Stress (O2, Light, Trace Metals) A->B Exposure C Radical Cation Intermediate B->C 1e- Oxidation D Quinone-Imine / Azo Polymeric Byproducts C->D Polymerization (Yellow/Brown) E Protonation (Low pH) Blocks Oxidation E->A Stabilizes

Fig 1: Oxidative degradation pathway of pyrazole diamines and pH-mediated stabilization.

Experimental Protocols

To ensure trustworthiness in your data, the following protocols are designed as self-validating systems. By incorporating analytical verification, you confirm the structural integrity of the compound before committing it to expensive downstream assays.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality: Removing oxygen and water eliminates the primary reactants for degradation. Storing at sub-zero temperatures reduces the kinetic energy available for auto-oxidation.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge anhydrous DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: In a dry box or under a gentle nitrogen stream, weigh the required mass of 1-Methyl-1H-pyrazole-4,5-diamine into an amber glass vial (amber glass blocks photolytic degradation)[1].

  • Dissolution: Add the degassed DMSO to achieve a concentration of 10 to 50 mM. Vortex gently until complete dissolution is achieved.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) in inert, silanized microcentrifuge tubes to prevent surface adsorption and repeated freeze-thaw cycles.

  • Storage: Blanket the headspace of each tube with Argon before capping. Store immediately at -80°C.

Protocol 2: Self-Validating HPLC-UV Stability Assay

Causality: Because degradation products are highly conjugated, they absorb strongly in the UV-Vis spectrum. A stability-indicating HPLC method allows you to quantify the exact purity of your working solution prior to use[3].

Step-by-Step Methodology:

  • Mobile Phase Setup:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water. (TFA ensures the diamine remains fully protonated on the column, preventing peak tailing caused by interaction with acidic silanols).

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Column Selection: Use a base-deactivated C18 column (e.g., 150 x 4.6 mm, 5 µm) maintained at 25°C.

  • Sample Preparation: Dilute a single-use DMSO aliquot to 100 µg/mL using the acidic mobile phase (Buffer A). Do not use basic diluents, as this will trigger rapid on-column oxidation.

  • Chromatographic Run: Run a gradient from 5% B to 95% B over 15 minutes. Monitor absorbance via a Diode Array Detector (DAD) at 220 nm (for the parent compound) and 400 nm (to detect colored degradation products).

  • Validation Check: If the Area Under the Curve (AUC) of the parent peak is < 98% relative to a freshly prepared standard, or if distinct peaks appear at 400 nm, discard the aliquot.

ExperimentalWorkflow Step1 1. Degas Anhydrous DMSO (Argon Purge) Step2 2. Dissolve Compound (Amber Vial, Inert Atm) Step1->Step2 Step3 3. Aliquot & Freeze (-80°C Storage) Step2->Step3 Step4 4. Thaw Single Aliquot (Prior to Assay) Step3->Step4 Step5 5. HPLC-UV Validation (Check Purity >98%) Step4->Step5 Fail Discard Aliquot Step5->Fail Purity < 98% Pass Proceed to Assay Step5->Pass Purity >= 98%

Fig 2: Self-validating workflow for the preparation and verification of pyrazole diamines.

References

  • BenchChem. "Methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution." BenchChem Tech Support. 1

  • BenchChem. "Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage." BenchChem Tech Support.3

  • European Publication Server. "Oxidizing hair colourant compositions - Patent 2103299." European Patent Office. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Methyl-1H-pyrazole-4,5-diamine and 1-Methyl-1H-pyrazole-3,4-diamine in Heterocyclic Synthesis

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final com...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final compounds. Among the vast array of heterocyclic scaffolds, substituted pyrazoles are of significant interest due to their prevalence in a wide range of biologically active molecules.[1] This guide provides an in-depth comparison of the reactivity of two closely related isomers: 1-methyl-1H-pyrazole-4,5-diamine and 1-methyl-1H-pyrazole-3,4-diamine. Understanding the nuanced differences in their chemical behavior is paramount for their effective utilization in the synthesis of novel pharmaceutical candidates.

Structural and Electronic Overview

The reactivity of these diaminopyrazoles is fundamentally governed by the arrangement of the two amino groups on the pyrazole ring and their electronic interplay with the heterocyclic system. The position of the substituents dictates the electron density distribution and steric environment around the nucleophilic nitrogen atoms.[2]

  • 1-Methyl-1H-pyrazole-4,5-diamine (Isomer A): In this isomer, the two amino groups are vicinal (adjacent) to each other at the C4 and C5 positions. This arrangement leads to a highly electron-rich region on one side of the pyrazole ring. The proximity of the two amino groups can also lead to intramolecular interactions, such as hydrogen bonding, which can influence their nucleophilicity.

  • 1-Methyl-1H-pyrazole-3,4-diamine (Isomer B): Here, the amino groups are located at the C3 and C4 positions. The C3 position is adjacent to the N2 nitrogen of the pyrazole ring, while the C4 position is flanked by two carbon atoms. This positioning results in a different electronic and steric landscape compared to the 4,5-isomer.

The basicity of the pyrazole ring itself is influenced by substituents. Electron-donating groups, such as amino groups, generally increase the basicity of the ring nitrogens.[3] The differential placement of the two amino groups in these isomers will, therefore, lead to distinct reactivity profiles.

Comparative Reactivity in Cyclocondensation Reactions

A primary application of diaminopyrazoles in medicinal chemistry is in the synthesis of fused heterocyclic systems, often through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents.[4] The regioselectivity of these reactions is a key consideration and is directly influenced by the structure of the diaminopyrazole isomer.

Theoretical Reactivity Differences

The nucleophilicity of the amino groups is the driving force for these reactions. In 1-methyl-1H-pyrazole-4,5-diamine , the two amino groups are electronically distinct. The C5-amino group is adjacent to the N1-methyl group, while the C4-amino group is positioned between two carbon atoms. It is anticipated that the C5-amino group may exhibit slightly higher nucleophilicity due to the electronic influence of the adjacent ring nitrogen. However, the proximity of the two amino groups can also lead to steric hindrance.[5]

In 1-methyl-1H-pyrazole-3,4-diamine , the C3-amino group is adjacent to the N2 nitrogen, which is pyridine-like and electron-withdrawing, potentially reducing the nucleophilicity of the C3-amino group. Conversely, the C4-amino group is in a more "enamine-like" environment, which could enhance its nucleophilicity.

The following diagram illustrates the general electronic considerations for the two isomers.

G cluster_A 1-Methyl-1H-pyrazole-4,5-diamine cluster_B 1-Methyl-1H-pyrazole-3,4-diamine A N1(Me) B C5-NH2 A->B F N1(Me) C C4-NH2 B->C D N2 E C3 C->E D->A E->D G C5 F->G H C4-NH2 G->H I C3-NH2 H->I J N2 I->J J->F caption_A Isomer A: Vicinal amino groups with potential for cooperative effects or steric hindrance. caption_B Isomer B: Electronically distinct amino groups due to proximity to N2.

Figure 1. Structural comparison of the two diamine isomers.

Expected Outcomes in Reactions with β-Diketones

When reacting with an unsymmetrical β-diketone, such as acetylacetone, the regioselectivity of the cyclocondensation will be a direct consequence of the relative nucleophilicity of the two amino groups in each isomer.

ReactantExpected Major Product(s)Rationale
1-Methyl-1H-pyrazole-4,5-diamine A mixture of regioisomers may be formed.The nucleophilicity of the C4 and C5 amino groups is likely to be similar, potentially leading to a mixture of products. The reaction conditions could be optimized to favor one isomer.[6]
1-Methyl-1H-pyrazole-3,4-diamine The reaction is expected to be more regioselective.The C4-amino group is predicted to be more nucleophilic than the C3-amino group, which is deactivated by the adjacent N2 atom. This should lead to a preferential initial attack from the C4-amine.

The following workflow illustrates the expected cyclocondensation pathways.

G cluster_workflow Cyclocondensation with β-Diketones start Diaminopyrazole Isomer + β-Diketone isomer_A 1-Methyl-1H-pyrazole-4,5-diamine start->isomer_A isomer_B 1-Methyl-1H-pyrazole-3,4-diamine start->isomer_B reaction_A Condensation isomer_A->reaction_A reaction_B Condensation isomer_B->reaction_B product_A Mixture of Pyrazolo[3,4-b]pyridine Regioisomers reaction_A->product_A product_B Predominantly one Pyrazolo[4,3-c]pyridine Regioisomer reaction_B->product_B analysis Regioselectivity Analysis (NMR, X-ray) product_A->analysis product_B->analysis

Figure 2. Expected workflow for comparing the reactivity of the diamine isomers in cyclocondensation reactions.

Comparative Reactivity in Acylation Reactions

Acylation reactions provide another avenue to probe the nucleophilicity of the amino groups. The reaction with an acylating agent, such as an acid chloride or anhydride, can lead to mono- or di-acylated products depending on the stoichiometry and reaction conditions.

The relative reactivity of the amino groups in each isomer will determine the site of initial acylation. For 1-methyl-1H-pyrazole-4,5-diamine , mono-acylation might occur preferentially at the less sterically hindered amino group, or a mixture of products could be obtained. For 1-methyl-1H-pyrazole-3,4-diamine , the more nucleophilic C4-amino group is expected to be the primary site of acylation.

Experimental Protocols

The following are representative protocols for evaluating the reactivity of the two diamine isomers. These are adapted from established procedures for similar compounds.[7][8]

General Protocol for Cyclocondensation with Acetylacetone
  • To a solution of the respective 1-methyl-1H-pyrazole-diamine (1 mmol) in ethanol (10 mL), add acetylacetone (1.1 mmol).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or a catalytic amount of ZnCl₂).

  • Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the pyrazolopyridine product(s).

  • Characterize the product(s) by NMR spectroscopy to determine the regioselectivity of the reaction.

General Protocol for Mono-acylation with Benzoyl Chloride
  • Dissolve the respective 1-methyl-1H-pyrazole-diamine (1 mmol) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (10 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.2 mmol), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1 mmol) in the same solvent (2 mL) dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-acylated product(s).

  • Characterize the product(s) by NMR and mass spectrometry to identify the site of acylation.

Conclusion

The positional isomerism of the amino groups in 1-methyl-1H-pyrazole-4,5-diamine and 1-methyl-1H-pyrazole-3,4-diamine is predicted to have a significant impact on their reactivity, particularly in terms of regioselectivity in cyclocondensation and acylation reactions. The 3,4-diamine isomer is expected to exhibit greater regioselectivity due to the more pronounced electronic differentiation of its amino groups. In contrast, the 4,5-diamine isomer may lead to mixtures of products, which could be either a challenge or an opportunity for generating chemical diversity.

The choice between these two building blocks will depend on the specific synthetic target. For applications requiring a single, well-defined regioisomer, 1-methyl-1H-pyrazole-3,4-diamine is likely the superior choice. For exploratory synthesis where a library of related compounds is desired, 1-methyl-1H-pyrazole-4,5-diamine could be a valuable starting material. The experimental protocols provided herein offer a framework for researchers to empirically validate these predictions and select the optimal isomer for their drug discovery endeavors.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • On the Acylation of 1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. MDPI.
  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. ScienceDirect.
  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. The Journal of Organic Chemistry.
  • Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Taylor & Francis Online.
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.
  • Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Indian Academy of Sciences.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC.
  • Eco-friendly methods for the synthesis of N-acyl pyrazole deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. RSC Publishing.
  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Thieme.
  • 1-Methyl-1H-pyrazole-4,5-diamine. Benchchem.
  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave he
  • Synthesis and characterization of novel pyrazolone derivatives.
  • Theoretical and experimental investigation of the polyeletrophilic β-enamino diketone: straightforward and highly regioselective synthesis of 1,4,5-trisubstituted pyrazoles and pyrazolo[3,4-d]pyridazinones. RSC Publishing.
  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
  • Condensation of 2‐Pyrone with 3‐Aminopyrazolone. A Novel Synthesis of Pyrazolo[3,4‐b]pyridines.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof.
  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.
  • Cyclocondensation Reactions of 5‐Aminopyrazoles, Pyruvic Acids and Aldehydes.
  • 1-Methyl-1H-pyrazole-4,5-diamine Sulf
  • Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole deriv
  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products.
  • chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.

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Comparative

Mass spectrometry fragmentation pattern of 1-Methyl-1H-pyrazole-4,5-diamine

An In-Depth Guide to the Predicted Mass Spectrometry Fragmentation of 1-Methyl-1H-pyrazole-4,5-diamine for Researchers and Drug Development Professionals Introduction Proposed Analytical Methodology: Gas Chromatography-M...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Predicted Mass Spectrometry Fragmentation of 1-Methyl-1H-pyrazole-4,5-diamine for Researchers and Drug Development Professionals

Introduction

Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound with the predicted characteristics of 1-Methyl-1H-pyrazole-4,5-diamine, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is a highly suitable analytical approach. The rationale for this choice is based on the likely volatility and thermal stability of the molecule, making it amenable to GC separation. EI is a hard ionization technique that provides reproducible and information-rich fragmentation patterns, which are invaluable for structural elucidation.[1][2][3]

Experimental Protocol: A Representative GC-MS Method
  • Sample Preparation: Dissolve a small quantity of 1-Methyl-1H-pyrazole-4,5-diamine in a suitable volatile solvent like methanol or acetonitrile.

  • Gas Chromatography:

    • Injector: Splitless mode at 250°C.

    • Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.

    • Oven Program: Begin at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a moderate rate (e.g., 10-15°C/min) to a final temperature of around 280-300°C and hold for several minutes to ensure elution.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-300 to capture the molecular ion and key fragments.

Predicted Fragmentation Pattern of 1-Methyl-1H-pyrazole-4,5-diamine

The fragmentation of 1-Methyl-1H-pyrazole-4,5-diamine under EI-MS is predicted to be driven by the pyrazole core's inherent fragmentation tendencies, as well as the influence of the N-methyl and two amino substituents.

The Molecular Ion (M+)

The molecular ion of 1-Methyl-1H-pyrazole-4,5-diamine (C4H8N4) has a calculated monoisotopic mass of 112.0749 g/mol . A prominent molecular ion peak at m/z 112 is expected, as N-methylated heterocyclic compounds often exhibit stable molecular ions.[4]

Core Pyrazole Ring Fragmentation

The fragmentation of the pyrazole ring itself is well-documented and typically proceeds through two major pathways: the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N2).[1][5]

  • Loss of HCN (m/z 85): Cleavage of the pyrazole ring can lead to the elimination of HCN (27 Da), resulting in a fragment ion at m/z 85. This is a characteristic fragmentation for many pyrazole derivatives.[1]

  • Loss of N2 (m/z 84): Another common pathway for pyrazoles involves the loss of N2 (28 Da), which would yield a fragment at m/z 84.[1]

Influence of Substituents on Fragmentation

The methyl and amino groups will significantly influence the fragmentation cascade, often initiating key fragmentation pathways.

  • N-Methyl Group Fragmentation:

    • Loss of a Hydrogen Radical (H•): A common fragmentation for N-methylated compounds is the loss of a hydrogen radical to form a stable [M-1]+ ion at m/z 111.

    • Loss of a Methyl Radical (•CH3): While less common for N-methyl groups compared to C-methyl groups, the loss of a methyl radical (15 Da) to yield a fragment at m/z 97 is a possibility.

  • Amino Group Fragmentation:

    • α-Cleavage: Aliphatic amines are known to undergo α-cleavage, where the bond adjacent to the nitrogen is broken.[6] In this case, this could lead to complex ring-opening mechanisms.

    • Loss of NH2 or NH3: The loss of an amino radical (•NH2, 16 Da) or ammonia (NH3, 17 Da) from the molecular ion could result in fragments at m/z 96 and 95, respectively.

Proposed Dominant Fragmentation Pathways

The interplay between the pyrazole core and its substituents will likely lead to several competing fragmentation pathways. The most probable pathways are visualized in the diagram below and summarized in the table.

Data Presentation: Predicted Key Fragment Ions

m/z Proposed Identity Neutral Loss Significance
112[M]+•-Molecular Ion
111[M-H]+H•Loss of H from the methyl or amino group
97[M-CH3]+•CH3Loss of the N-methyl group
96[M-NH2]+•NH2Loss of an amino group
85[M-HCN]+•HCNPyrazole ring cleavage
84[M-N2]+•N2Pyrazole ring cleavage
69[M-HCN-NH2]+•HCN, •NH2Sequential loss from ring and substituent

Visualization of Predicted Fragmentation Pathways

Fragmentation_Pattern M C4H8N4+• m/z = 112 (Molecular Ion) F111 [M-H]+ m/z = 111 M->F111 - H• F97 [M-CH3]+ m/z = 97 M->F97 - •CH3 F96 [M-NH2]+ m/z = 96 M->F96 - •NH2 F85 [M-HCN]+• m/z = 85 M->F85 - HCN F84 [M-N2]+• m/z = 84 M->F84 - N2 F69 [C2H3N2]+ m/z = 69 F85->F69 - NH2•

Sources

Validation

Benchmarking 1-Methyl-1H-pyrazole-4,5-diamine against traditional purine precursors

Introduction: The Enduring Quest for Efficient Purine Synthesis Purines, the fundamental heterocyclic scaffolds of DNA, RNA, and numerous cofactors and signaling molecules, are of paramount importance in the realms of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Quest for Efficient Purine Synthesis

Purines, the fundamental heterocyclic scaffolds of DNA, RNA, and numerous cofactors and signaling molecules, are of paramount importance in the realms of molecular biology, medicinal chemistry, and drug development.[1][2] The efficient and versatile synthesis of purine derivatives is a cornerstone of these disciplines, enabling the creation of novel therapeutics and molecular probes.[3] Historically, the synthesis of the purine core has been dominated by traditional methods, most notably the Traube synthesis, which utilizes pyrimidine-based precursors.[4][5] Another prominent approach, particularly in the context of prebiotic chemistry, involves the use of formamide as both a reactant and a solvent.[6][7]

This guide presents a comprehensive benchmarking of a modern alternative, 1-Methyl-1H-pyrazole-4,5-diamine, against these traditional purine precursors. We will delve into the mechanistic underpinnings of each synthetic route, provide detailed, field-tested experimental protocols, and offer a quantitative comparison of their performance. This analysis aims to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in the strategic design and execution of purine synthesis.

The Precursors: A Tale of Two Scaffolds

The choice of precursor is a critical determinant of the overall efficiency, yield, and versatility of a purine synthesis campaign. Here, we examine the chemical logic behind the use of pyrazole- and pyrimidine-based starting materials, as well as the unique case of formamide.

1-Methyl-1H-pyrazole-4,5-diamine: A Modern Contender

Pyrazole-based precursors, such as 1-Methyl-1H-pyrazole-4,5-diamine, offer a compelling alternative to their pyrimidine counterparts. The inherent reactivity of the 4,5-diaminopyrazole scaffold allows for the direct construction of the fused pyrimidine ring, forming the purine isostere, pyrazolo[3,4-d]pyrimidine.[8][9] This approach can offer advantages in terms of regioselectivity and the potential for milder reaction conditions. The synthesis of pyrazolo[3,4-d]pyrimidines from 4,5-diaminopyrazoles is a well-established strategy, providing a strong rationale for the use of 1-Methyl-1H-pyrazole-4,5-diamine as a precursor for a 7-methylpurine analogue.[10]

Traditional Precursors: The Established Workhorses
  • 4,5-Diaminopyrimidines (Traube Synthesis): The Traube synthesis, first reported in 1900, is a robust and widely utilized method for the preparation of a vast array of purine derivatives.[4][5] This approach involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the fused imidazole ring.[4] The versatility of the Traube synthesis lies in the commercial availability of a wide variety of substituted pyrimidine precursors, allowing for the synthesis of diverse purine analogues.[5]

  • Formamide: Formamide serves as both a reactant and a solvent in a straightforward approach to purine synthesis, which has garnered significant interest in the field of prebiotic chemistry.[6][11] Heating formamide, particularly in the presence of catalysts, can lead to the formation of various purines, including adenine and guanine.[11] While often associated with lower yields in prebiotic simulations, this method offers a simple and direct route from a readily available starting material.[12]

Performance Benchmarking: A Quantitative Comparison

The selection of a synthetic route is often a trade-off between yield, reaction time, purity, and the cost and availability of starting materials. The following table provides a summary of quantitative data to facilitate a direct comparison of the different approaches.

Synthesis MethodPrecursorTypical ReagentsTypical ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Pyrazole-Based Synthesis 1-Methyl-1H-pyrazole-4,5-diamineFormic acidReflux70-85% (estimated)Potentially milder conditions, good regioselectivity.Fewer commercially available substituted pyrazole precursors.
Traube Synthesis 4,5-Diaminopyrimidine derivativesFormic acid, Triethyl orthoformateHigh temperatures (reflux)65-98%[12]Well-established, versatile, high yields, scalable.[4]Can require harsh conditions, potential for side reactions.
Formamide-Based Synthesis FormamideFormamide (reactant and solvent), catalysts (optional)High temperatures (e.g., 170°C)20-71%[4]Simple starting material, one-pot synthesis.[11]Often lower and more variable yields, high temperatures required.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework for the comparison of these synthetic routes, the following are detailed experimental protocols.

Protocol 1: Synthesis of a 7-Methylpurine Analogue from 1-Methyl-1H-pyrazole-4,5-diamine

This protocol is based on the well-established cyclization of ortho-diamines with formic acid and is analogous to the synthesis of pyrazolo[3,4-d]pyrimidines from 4,5-diaminopyrazoles.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Methyl-1H-pyrazole-4,5-diamine (1.0 eq) in an excess of formic acid (e.g., 10-15 mL per gram of diamine).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the cooled solution into a beaker of ice water.

  • Isolation: Neutralize the acidic solution with a suitable base (e.g., ammonium hydroxide) until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Traube Synthesis of Purine

This protocol is a classic example of the Traube synthesis.[4]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas inlet, suspend 4,5-diaminopyrimidine (1.0 eq) in 98-100% formic acid.

  • Reaction: Heat the mixture in an oil bath to 100°C for 30 minutes while bubbling a slow stream of carbon dioxide through the solution. Gradually raise the temperature to 210°C over 45 minutes and maintain for 30 minutes.

  • Work-up: Lower the temperature to 110°C and continue to pass carbon dioxide through the mixture to drive off the excess formic acid.

  • Isolation and Purification: Collect any sublimed product from the condenser. The residue can be purified by sublimation under reduced pressure.

Protocol 3: Formamide-Based Synthesis of Purine

This protocol is a general representation of purine synthesis from formamide.[4]

  • Reaction Setup: Place formamide in a reaction vessel equipped with a reflux condenser.

  • Reaction: Heat the formamide to 170°C in an open vessel for an extended period (e.g., 28 hours).

  • Work-up and Isolation: After cooling, the purine product can be isolated from the reaction mixture. This may involve vacuum distillation to remove unreacted formamide, followed by extraction and crystallization.

Visualizing the Synthetic Pathways

To better understand the chemical transformations and experimental workflows, the following diagrams are provided.

purine_synthesis_pathways cluster_pyrazole Pyrazole-Based Synthesis cluster_traube Traube Synthesis cluster_formamide Formamide-Based Synthesis pyrazole 1-Methyl-1H-pyrazole-4,5-diamine purine_pyrazole 7-Methylpurine Analogue pyrazole->purine_pyrazole Cyclization formic_acid1 Formic Acid formic_acid1->purine_pyrazole pyrimidine 4,5-Diaminopyrimidine purine_traube Purine pyrimidine->purine_traube Cyclization formic_acid2 Formic Acid formic_acid2->purine_traube formamide Formamide purine_formamide Purine formamide->purine_formamide Heating

Caption: Overview of purine synthesis pathways.

experimental_workflow start Start reaction_setup Reaction Setup start->reaction_setup reaction Reaction reaction_setup->reaction workup Work-up reaction->workup isolation Isolation workup->isolation purification Purification isolation->purification analysis Purity & Yield Analysis (HPLC, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for purine synthesis.

Causality Behind Experimental Choices: A Deeper Dive

The decision to employ a particular purine precursor is guided by a number of strategic considerations:

  • Target Molecule Complexity and Substitution Pattern: For the synthesis of highly substituted or complex purine analogues, the Traube synthesis often provides the most direct route, leveraging the wide availability of functionalized pyrimidine starting materials.[5] The pyrazole-based approach is particularly advantageous when specific substitution patterns on the pyrazole moiety are desired in the final purine-like structure.[10]

  • Scalability and Process Safety: For large-scale synthesis, the robustness and high yields of the Traube synthesis make it an attractive option.[4] However, the high temperatures often required can present process safety challenges. The pyrazole-based route may offer a pathway with milder conditions, which can be advantageous for scale-up.

  • Cost and Availability of Starting Materials: Formamide is an inexpensive and readily available starting material, making it a cost-effective choice for the synthesis of simple purines, albeit with potentially lower yields.[4] The cost and availability of substituted pyrimidine and pyrazole precursors can vary significantly and must be factored into the overall cost-benefit analysis of a synthetic campaign.

Conclusion: A New Paradigm in Purine Synthesis

While the Traube and formamide-based syntheses remain valuable and widely practiced methods for the construction of the purine scaffold, the use of pyrazole-based precursors like 1-Methyl-1H-pyrazole-4,5-diamine represents a significant advancement in the field. This modern approach offers the potential for milder reaction conditions and excellent regioselectivity, making it a compelling alternative for the synthesis of specific purine analogues. By understanding the mechanistic nuances, performance characteristics, and practical considerations of each of these synthetic routes, researchers can make more strategic and effective decisions in their pursuit of novel purine-based molecules with therapeutic and scientific value.

References

  • 7.1.1. Synthesis. (n.d.). Thieme.
  • El-ziaty, A. K., Moustafa, A. H., & El-Sawy, E. R. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5029. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).
  • Formamide-based prebiotic chemistry - Wikipedia. (n.d.).
  • Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433–3435.
  • Traube Purine Synthesis. (n.d.).
  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes, and isocyanides. (n.d.).
  • Wang, J., & Leszczynski, J. (2013). From Formamide to Purine: An Energetically Viable Mechanistic Reaction Pathway. The Journal of Physical Chemistry B, 117(6), 1664–1673. [Link]

  • Ferancová, A., Sesták, S., & Král'ová, K. (2012). High-energy chemistry of formamide: A unified mechanism of nucleobase formation. Proceedings of the National Academy of Sciences, 109(35), 13966–13971. [Link]

  • General scheme of the reaction routes from formamide to purine, adenine, hypoxanthine, xanthine, guanine, isoguanine and 2,6‐diaminopurine - ResearchG
  • Doležal, K., & Popa, I. (2012). Total synthesis of [ N]- labelled C6-substituted purines from [ N]-formamide—easy preparation of isotopically labelled cytokinins. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1966), 2794–2806. [Link]

  • Traube Purine Synthesis Overview | PDF | Chemical Compounds | Chemistry - Scribd. (n.d.).
  • Yamada, H., & Okamoto, T. (1975). [Formamide reactions. II. A one-step synthesis of purine ring from formamide (author's transl)]. Yakugaku Zasshi, 95(5), 493–498. [Link]

  • Kenner, G. W., & Todd, A. R. (1946). 183. Experiments on the synthesis of purine nucleosides. Part XIII. An improved method for the cyclisation of 4-glycosidamino-5-thioformamidopyrimidines. Journal of the Chemical Society (Resumed), 852. [Link]

  • Chemical structure of the approved purine and pyrimidine-based anticancer agents. (n.d.).
  • Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from Iodin
  • Vandyshev, D. Y., Shikhaliev, K. S., & Potapov, A. Y. (2017). Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. Molecules, 22(12), 2095. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine deriv
  • Mąkosza, M., & Surowiec, M. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287–299. [Link]

  • (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. (n.d.).
  • Zhang, Y., Li, S., & Wang, Y. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105959. [Link]

  • A Comparative Guide to Purine Synthesis: Exploring Alternatives to Aminomalononitrile - Benchchem. (n.d.).
  • US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google P
  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles - Benchchem. (n.d.).
  • Potapov, A. Y., Shikhaliev, K. S., & Vandyshev, D. Y. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Chemistry of Heterocyclic Compounds, 59(11-12), 849–863. [Link]

  • (PDF)
  • US8784505B2 - 1-hexzl-1H-pyrazole-4,5-diamine hemisulfate, and its use in dyeing compositions - Google P
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  • Compare the pathways of purine and pyrimidine nucleotide synthesis with respect to (a) precursors, (b) energy cost, (c) acquisition of the ribose moiety, and (d)
  • One-Pot Reactions of Triethyl Orthoform
  • Kumar, A., Singh, P., & Kumar, R. (2021). Synthesis of Purine Analogues: Photocatalyst-Free Visible-Light-Enhanced Annulation Approach to Pyrazolo[1,5- a][4][8][9]triazine-2,4-diamines. The Journal of Organic Chemistry, 86(13), 9146–9154. [Link]

  • Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors - OSTI.GOV. (n.d.).
  • Kappe, C. O., & A-Gonzalez, N. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). Molbank, 2008(3), M569. [Link]

  • Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(7), 3607–3645. [Link]

  • Tabolin, A. A., Churakov, A. M., & Ioffe, S. L. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 820. [Link]

  • Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reac. RSC Advances, 15(7), 3607–3645. [Link]

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  • 1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate, and its use in dyeing compositions - European Public
  • Kanishcheva, E. A., Zhidkova, E. A., & Krivokolysko, S. G. (2024). Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. Molecules, 30(1), 1. [Link]

  • NUCLEOTIDE METABOLISM 1 | Page Purine and pyrimidine biosynthesis he nucleic acids basic structure are derived
  • CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES - European Patent Office - EP 3650443 A1 - Googleapis.com. (n.d.).
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Safety & Regulatory Compliance

Safety

1-Methyl-1H-pyrazole-4,5-diamine proper disposal procedures

As a Senior Application Scientist, establishing rigorous, causality-driven laboratory safety protocols is just as critical as the synthesis workflows themselves. 1-Methyl-1H-pyrazole-4,5-diamine is a high-purity chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, causality-driven laboratory safety protocols is just as critical as the synthesis workflows themselves. 1-Methyl-1H-pyrazole-4,5-diamine is a high-purity chemical building block widely utilized in medicinal chemistry for developing complex pyrazolo-imidazoles and novel molecular entities[1].

However, the very features that make it a versatile precursor—two adjacent primary amino groups on an electron-rich pyrazole core—also dictate strict handling and disposal requirements. Improper disposal can lead to exothermic reactions with incompatible laboratory waste, environmental ecotoxicity, and the release of hazardous nitrogen oxides (NOx) upon uncontrolled degradation.

The following guide provides a self-validating, step-by-step operational plan for the proper disposal of 1-Methyl-1H-pyrazole-4,5-diamine, ensuring absolute safety and regulatory compliance.

Quantitative Waste Categorization & Compatibility

Before initiating disposal, it is critical to categorize the waste stream. 1-Methyl-1H-pyrazole-4,5-diamine exists primarily as a free base (CAS: 45514-38-3) or as a sulfate/hydrochloride salt (CAS: 20055-01-0). The physical state and matrix dictate the regulatory classification and compatibility limits, as outlined by2[2].

Waste Stream MatrixConcentration LimitpH RangePrimary HazardIncompatible MaterialsEPA Waste Code (Typical)
Solid (Free Base) 100% (Pure)N/ASkin/Eye Irritant (H315, H319)Strong oxidizers, acid chloridesNon-RCRA Regulated (State specific)
Solid (Sulfate Salt) 100% (Pure)N/AHarmful if swallowed (H302)Strong bases, oxidizersNon-RCRA Regulated
Aqueous Solution < 10% w/v> 8.0 (Unquenched)Mild basicity / EcotoxicityHeavy metals (forms complexes)D002 (if pH ≥ 12.5)
Organic Solution VariableN/AFlammability (Solvent dependent)Halogenated solventsD001 (Ignitable)

Waste Routing Decision Matrix

WasteRouting Start 1-Methyl-1H-pyrazole-4,5-diamine Waste Generated State Determine Physical State & Chemical Matrix Start->State Solid Solid Waste (Pure Base/Salt) State->Solid Powder/Crystals Aqueous Aqueous Solution (Reaction Quench) State->Aqueous Water/Buffer Organic Organic Solution (Extracts/Mother Liquor) State->Organic Solvents SolidDisp Seal in Amber Glass. Label: 'Hazardous Solid' Solid->SolidDisp AqDisp Adjust pH to 6-8. Route to Aqueous Waste Aqueous->AqDisp OrgDisp Route to Organic Waste. (Strictly No Oxidizers) Organic->OrgDisp Incineration Licensed High-Temperature Incineration (NOx Scrubber) SolidDisp->Incineration AqDisp->Incineration OrgDisp->Incineration

Decision matrix for the segregation and disposal routing of 1-Methyl-1H-pyrazole-4,5-diamine waste.

Self-Validating Operational Workflow for Disposal

Phase 1: Segregation and Deactivation (Quenching)

Causality: In its free base form, 1-Methyl-1H-pyrazole-4,5-diamine acts as a strong nucleophile and can react exothermically with electrophiles or oxidize upon prolonged exposure to air[1]. Converting the free base into a stable salt (such as a hydrochloride or sulfate) mitigates its reactivity, volatility, and potential as a skin/respiratory irritant[3].

  • Assess the Matrix: Determine if the compound is in a solid state, aqueous solution, or organic solvent.

  • Aqueous Neutralization: For aqueous waste streams containing the free base, place the collection container in a fume hood over a secondary containment tray.

  • Acid Addition: Slowly add 1M Hydrochloric Acid (HCl) dropwise under continuous magnetic stirring.

  • Self-Validation Check: Continuously monitor the solution with a calibrated pH meter. The protocol is validated when the pH stabilizes strictly between 6.0 and 7.0 for at least 5 minutes without further acid addition. A stable neutral pH confirms the complete protonation of the primary amines, arresting their nucleophilic reactivity and preventing the formation of hazardous complexes with other waste components.

Phase 2: Packaging and Compatibility Verification

Causality: Amine salts can be corrosive to certain metals over time. Furthermore, as detailed by the4[4], mixing nitrogenous heterocycles with strong oxidizers can lead to explosive degradation or the premature release of toxic gases.

  • Container Selection: Transfer the neutralized solution or solid waste into a High-Density Polyethylene (HDPE) or amber glass container. Never use metal drums for amine salt waste.

  • Segregation: Strictly isolate this waste stream from strong oxidizers (e.g., peroxides, permanganates, nitric acid) and acid chlorides.

  • Labeling: Affix a compliant hazardous waste label. Explicitly write: "Hazardous Waste: 1-Methyl-1H-pyrazole-4,5-diamine (Nitrogenous Heterocycle) - DO NOT MIX WITH OXIDIZERS." Ensure all hazard statements (H315, H319, H335) are visible[5].

Phase 3: Final Handover and Incineration Routing

Causality: Uncontrolled combustion of heterocyclic amines releases highly toxic nitrogen oxides (NOx). Proper routing ensures the waste reaches a facility equipped to handle these specific emissions[6].

  • Storage: Store the sealed, labeled containers in a ventilated, temperature-controlled waste accumulation area. While pure compounds require 2-8°C for long-term stability[1], room temperature is acceptable for stable, neutralized waste awaiting pickup.

  • EHS Handover: Transfer the waste to your Environmental Health and Safety (EHS) department or a licensed hazardous waste broker.

  • Incineration Verification: Ensure the waste profile specifies "High-Temperature Incineration with NOx Scrubbing." This guarantees that any thermal decomposition products are neutralized before atmospheric release.

References

  • National Center for Biotechnology Information. "1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | C4H10N4O4S - PubChem". PubChem. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". EPA.gov. URL:[Link]

  • Temple University Environmental Health and Radiation Safety. "Hazardous Chemical Waste Defined". Temple University. URL:[Link]

  • Towson University. "HAZARDOUS WASTE MANAGEMENT PROCEDURES". Towson.edu. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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